TAM558 intermediate-1
Description
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Properties
Molecular Formula |
C29H51N3O6S |
|---|---|
Molecular Weight |
569.8 g/mol |
IUPAC Name |
ethyl 2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C29H51N3O6S/c1-11-15-32(26(33)24(20(7)13-3)31-28(35)38-29(8,9)10)22(19(5)6)17-23(37-16-12-2)25-30-21(18-39-25)27(34)36-14-4/h18-20,22-24H,11-17H2,1-10H3,(H,31,35)/t20-,22+,23+,24-/m0/s1 |
InChI Key |
VCMZKMNJHYQUOT-RBVMOCNTSA-N |
Isomeric SMILES |
CCCN([C@H](C[C@H](C1=NC(=CS1)C(=O)OCC)OCCC)C(C)C)C(=O)[C@H]([C@@H](C)CC)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCCN(C(CC(C1=NC(=CS1)C(=O)OCC)OCCC)C(C)C)C(=O)C(C(C)CC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling TAM558 Intermediate-1: A Key Component in a Novel Anti-Cancer Therapeutic
For Immediate Release
This technical guide provides an in-depth overview of TAM558 intermediate-1, a critical building block in the synthesis of the potent anti-cancer agent TAM558. This payload is integral to the antibody-drug conjugate (ADC) OMTX705, a promising therapeutic targeting fibroblast activation protein (FAP) in the tumor microenvironment. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and medicinal chemistry.
Introduction to TAM558 and its Significance
TAM558 is the cytotoxic payload component of the ADC OMTX705.[1][2][3] OMTX705 is engineered to selectively target FAP, a protein highly expressed on cancer-associated fibroblasts (CAFs), which are crucial for tumor growth and progression.[1][2][3] The ADC delivery system ensures that the potent TAM558 payload is released preferentially at the tumor site, minimizing systemic toxicity. This compound is a key precursor in the multi-step synthesis of this complex payload molecule. While the precise chemical structure of this compound is not publicly disclosed, its role is pivotal in the construction of the final TAM558 molecule.
The Synthesis of TAM558: A Multi-Step Process
The synthesis of TAM558 is a complex process involving the assembly of a cytolysin (B1578295) core, a linker, and a reactive moiety for antibody conjugation. This compound is an early-stage component in this synthetic pathway. The overall process, as inferred from available patent literature, involves the coupling of a modified cytolysin, TAM470, with a sophisticated linker system.
Key Synthetic Intermediates in the TAM558 Pathway:
While the exact structure of this compound is proprietary, several intermediates in the synthesis of TAM558 have been identified.
| Intermediate Name | Role in Synthesis |
| This compound | Precursor in the formation of the TAM558 payload.[1] |
| TAM558 intermediate-2 | An intermediate in the synthesis of TAM558. |
| TAM558 intermediate-4 | An intermediate in the synthesis of TAM558. |
| TAM558 intermediate-5 | An intermediate in the synthesis of TAM558. |
Physicochemical Properties of the Final Product: TAM558
Understanding the properties of the final payload is crucial for its application in ADCs.
| Property | Value |
| Molecular Formula | C₇₉H₁₂₂N₁₄O₁₉S |
| Molecular Weight | 1603.96 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Experimental Protocols: General Synthesis of a TAM558-Related Compound
The detailed protocol for the synthesis of this compound is not publicly available. However, patent literature describes a general procedure for the synthesis of a related cytolysin-linker conjugate, TAM471, which provides insight into the probable chemical reactions involved.
Synthesis of a Representative Cytolysin-Linker Conjugate (TAM471):
This process involves the coupling of the cytolysin TAM470 with the linker TAM466.
Materials:
-
TAM470 (Tubulysin/Cytolysin)
-
TAM466 (Linker)
-
Anhydrous Dimethylformamide (DMF)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
TAM470 and TAM466 are dissolved in anhydrous DMF under dry conditions.
-
The resulting solution is treated with HOBt and DIPEA.
-
The reaction is stirred at room temperature for 18 hours.
-
The completion of the reaction is monitored by Thin Layer Chromatography (TLC).
-
The reaction mixture is concentrated.
-
The resulting oil is purified using column chromatography with a methanol:DCM gradient.
Visualizing the Pathway and Mechanism
To better understand the context of this compound, the following diagrams illustrate the synthesis workflow and the mechanism of action of the final ADC, OMTX705.
Conclusion
This compound is a foundational element in the synthesis of a cutting-edge anti-cancer therapeutic. While specific details regarding its structure and synthesis are proprietary, its integral role in the formation of the TAM558 payload highlights the complexity and ingenuity of modern ADC development. Further research into the OMTX705 ADC and its components will be critical in realizing its full therapeutic potential in treating a range of solid tumors.
References
Unveiling the Enigmatic Core: A Technical Exploration of TAM558 intermediate-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAM558 intermediate-1 is a critical precursor in the synthesis of TAM558, a potent tubulysin-based cytotoxic payload. This payload is integral to the groundbreaking antibody-drug conjugate (ADC), OMTX705, which targets Fibroblast Activation Protein (FAP), a protein highly expressed in the tumor microenvironment of numerous cancers. The development of OMTX705 represents a significant advancement in targeted cancer therapy, and understanding the synthesis and characteristics of its components, such as this compound, is paramount for researchers in the field of oncology and ADC development. This technical guide synthesizes the available information on this compound, its role in the formation of the OMTX705 ADC, and the broader context of its therapeutic application.
While the precise chemical structure of "this compound" is not publicly disclosed in scientific literature or patents and appears to be an internal designation by its manufacturers, this guide will delve into the known aspects of the TAM558 payload and the OMTX705 ADC to provide a comprehensive technical overview.
The Role of this compound in OMTX705
This compound is a key building block in the multi-step synthesis of the TAM558 payload.[1] The synthesis of complex molecules like tubulysin (B8622420) analogs involves a series of chemical reactions where intermediates are formed and then modified in subsequent steps. The "-1" designation suggests it is one of the initial, foundational components in the synthetic pathway.
The final payload, TAM558, is a highly potent anti-mitotic agent that disrupts microtubule dynamics within cancer cells, leading to cell cycle arrest and apoptosis. This payload is attached to a FAP-targeting antibody via a linker, creating the ADC OMTX705. The specificity of the antibody directs the potent payload to FAP-expressing cancer-associated fibroblasts (CAFs) in the tumor stroma, minimizing off-target toxicity.
The OMTX705 Antibody-Drug Conjugate: A Targeted Therapeutic Strategy
OMTX705 is a novel, first-in-class ADC that has shown significant promise in preclinical and clinical studies for the treatment of solid tumors. Its mechanism of action revolves around the specific targeting of FAP, which is overexpressed in the stroma of a wide range of cancers, including pancreatic, breast, and lung cancer.
Signaling Pathway and Mechanism of Action
The therapeutic strategy of OMTX705 can be visualized as a multi-step process:
Caption: Mechanism of action of the FAP-targeting ADC, OMTX705.
Experimental Protocols: A General Framework
While specific experimental protocols for the synthesis of this compound are proprietary, a general understanding of the methodologies used for the synthesis and characterization of similar tubulysin-based payloads can be inferred from the scientific literature.
General Synthesis of Tubulysin Analogs
The synthesis of tubulysin analogs is a complex process typically involving solid-phase or solution-phase peptide synthesis. The general workflow can be outlined as follows:
Caption: Generalized workflow for the synthesis of a tubulysin-based ADC payload.
Key Experimental Techniques:
-
High-Performance Liquid Chromatography (HPLC): Used for the purification and analysis of intermediates and the final payload.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the intermediates and the final product.
Quantitative Data
As the specific identity of this compound is not public, no quantitative data for this specific molecule can be provided. However, for the final ADC, OMTX705, and its payload, relevant quantitative data would typically include:
| Parameter | Description | Typical Units |
| IC50 | The half maximal inhibitory concentration of the payload against cancer cell lines. | nM or pM |
| Drug-to-Antibody Ratio (DAR) | The average number of payload molecules conjugated to one antibody molecule. | Unitless |
| Binding Affinity (KD) | The equilibrium dissociation constant for the antibody binding to its target (FAP). | nM |
| In vivo Efficacy | Tumor growth inhibition or regression in animal models. | % TGI |
Conclusion
This compound represents a crucial, albeit structurally undisclosed, component in the synthesis of a next-generation ADC payload. The therapeutic agent it contributes to, OMTX705, holds immense promise for the treatment of a variety of solid tumors by targeting the tumor microenvironment. While the proprietary nature of drug development limits the public availability of detailed information on specific intermediates, this guide provides a comprehensive overview of the context in which this compound is utilized. Further research and publications from the developers of OMTX705 will be necessary to fully elucidate the chemical identity and properties of this key synthetic precursor. For professionals in the field, understanding the principles of tubulysin-based payload synthesis and the mechanism of FAP-targeting ADCs is essential for the continued advancement of targeted cancer therapies.
References
Unraveling TAM558 Intermediate-1: A Deep Dive into a Key ADC Payload Precursor
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with novel payloads and linker technologies at the forefront of innovation. Within this dynamic field, the synthesis of complex cytotoxic agents is a critical component. This technical guide focuses on TAM558, a potent payload molecule, and endeavors to shed light on its synthetic precursor, designated as TAM558 intermediate-1.
While the specific chemical identity and CAS number for a compound explicitly named "this compound" are not publicly available in standardized chemical databases, this guide compiles available information on the synthesis of TAM558 and related intermediates to provide a comprehensive resource for researchers. It is important to note that "this compound" may be a proprietary designation used by specific suppliers.
The Role of TAM558 in Oncology Research
TAM558, with the Chemical Abstracts Service (CAS) registry number 1802499-21-3 , serves as the cytotoxic payload in the investigational antibody-drug conjugate OMTX705.[1][2][3] OMTX705 is a humanized antibody targeting Fibroblast Activation Protein (FAP), a protein highly expressed in the tumor microenvironment of various cancers. The conjugation of TAM558 to this antibody allows for the targeted delivery of the cytotoxic agent to the tumor site, minimizing systemic toxicity.
Understanding the Synthetic Pathway
The synthesis of a complex molecule like TAM558 involves a multi-step process with several key intermediates. While a definitive public synthesis scheme detailing "this compound" is not available, information on other intermediates provides clues to the overall synthetic strategy. For instance, "TAM558 intermediate-5" has a registered CAS number of 1415659-15-2 .[4] The existence of numbered intermediates suggests a sequential and controlled synthetic route.
The general workflow for producing such a payload for an ADC can be conceptualized as follows:
Quantitative Data and Physicochemical Properties
Due to the lack of a publicly identified structure for "this compound," specific quantitative data such as molecular weight, melting point, and spectral data cannot be provided.
For the final payload, TAM558 , the following information is available:
| Property | Value |
| CAS Number | 1802499-21-3 |
| Molecular Formula | C79H122N14O19S |
| Molecular Weight | 1603.96 g/mol |
Data sourced from available chemical supplier information.
Experimental Protocols: A Generalized Approach
Detailed experimental protocols for the synthesis of "this compound" are proprietary. However, based on the synthesis of similar complex molecules, the following general methodologies would likely be employed:
1. Synthesis of the Core Scaffold:
-
Reaction: Multi-step organic synthesis involving coupling reactions, protection/deprotection strategies, and stereoselective transformations.
-
Reagents: Use of specific catalysts, solvents, and activating agents to achieve desired chemical modifications.
-
Purification: Column chromatography (normal or reverse-phase), crystallization, and filtration to isolate and purify the intermediate.
2. Characterization of Intermediates:
-
Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the chemical structure, Mass Spectrometry (MS) to confirm the molecular weight, and High-Performance Liquid Chromatography (HPLC) to assess purity.
The logical workflow for the synthesis and characterization of a key intermediate can be visualized as:
Signaling Pathways and Mechanism of Action
The ultimate mechanism of action of the TAM558 payload, once delivered by the OMTX705 ADC, is to induce cell death in FAP-expressing cancer cells. While the specific intracellular signaling pathways disrupted by TAM558 are not extensively detailed in public literature, cytotoxic payloads of this nature typically function by interfering with critical cellular processes.
The targeted delivery and intracellular release of the payload can be illustrated as follows:
References
An In-depth Technical Guide to the Synthesis and Biological Role of TAM558 and its Precursors
Disclaimer: This technical guide addresses the core properties of the synthetic pathway leading to the antibody-drug conjugate (ADC) payload TAM558. It is important to note that specific, detailed public information regarding "TAM558 intermediate-1" is not available, likely due to the proprietary nature of the synthetic process. This document, therefore, focuses on the broader context of TAM558 synthesis, its physicochemical properties, and the mechanism of action of the resulting ADC, OMTX705, based on available scientific literature and patent information.
Introduction to TAM558 and OMTX705
TAM558 is a potent cytotoxic agent, categorized as a tubulysin (B8622420) analog. It serves as the payload molecule in the antibody-drug conjugate OMTX705.[1] OMTX705 is a promising therapeutic agent designed to target Fibroblast Activation Protein (FAP), a protein overexpressed in the stroma of many cancers.[2][3] The ADC consists of a humanized anti-FAP monoclonal antibody, a linker, and the TAM558 payload. This targeted delivery system allows for the selective destruction of cancer-associated fibroblasts (CAFs), thereby disrupting the tumor microenvironment and inhibiting tumor growth.[3][4]
The Synthetic Pathway of TAM558
The synthesis of a complex molecule like TAM558 involves a multi-step process with several intermediate compounds. While the specific details of each intermediate, including "this compound," are not publicly disclosed, the general synthetic strategy for similar complex peptides and linkers can be inferred from chemical literature and patents. The process typically involves the sequential coupling of amino acids, the linker moiety, and the cytotoxic core.
Intermediates in such syntheses are crucial for building the final molecule in a controlled and efficient manner. Each intermediate represents a specific stage of the assembly, and its purity and structure are critical for the success of the subsequent steps.
A patent related to antibody-drug conjugates provides some insight into the synthesis of similar linker-payload combinations, which often involve the use of protecting groups and coupling agents to form amide bonds. For instance, the synthesis of a maleimido-val-cit-PABA-tubulysin conjugate is described, which shares structural similarities with TAM558.[5]
The following diagram illustrates a generalized workflow for the synthesis of a payload like TAM558, highlighting the role of intermediates.
Caption: Generalized synthetic workflow for TAM558.
Physicochemical Properties of TAM558 and Related Intermediates
While specific data for "this compound" is unavailable, properties for other intermediates and the final TAM558 molecule have been reported.
| Property | TAM558 | TAM558 intermediate-5 |
| Molecular Formula | C₇₉H₁₂₂N₁₄O₁₉S | C₄₁H₆₅N₅O₇S |
| Molecular Weight | 1603.96 g/mol | 772.05 g/mol |
| Appearance | White to off-white solid | Not specified |
| Storage (Powder) | -20°C, sealed, away from moisture and light | -20°C for 3 years |
| Storage (in solvent) | -80°C for 6 months; -20°C for 1 month | -80°C for 1 year |
Experimental Protocols
The following are summaries of experimental protocols used in the evaluation of TAM558 and OMTX705, as described in the literature.
-
Objective: To determine the cytotoxic activity of TAM558 and OMTX705.
-
Cell Lines: HT1080-WT (wild-type) and HT1080-FAP (FAP-expressing).
-
Procedure:
-
Seed cells in 96-well plates and incubate overnight.
-
Treat cells with serial dilutions of OMTX705, an isotype control ADC, or free TAM558.
-
Incubate for 5 days.
-
Assess cell viability using crystal violet staining.[6]
-
-
Objective: To measure the induction of apoptosis by TAM558 and OMTX705.
-
Procedure:
-
Seed cells in 96-well plates and incubate overnight.
-
Treat cells with the test compounds for various time points (e.g., 1, 6, 24, 48 hours).
-
Add Caspase-Glo® 3/7 reagent to each well.
-
Incubate at room temperature for 1 hour.
-
Measure luminescence, which is proportional to caspase activity.[6]
-
Caption: Workflow for in vitro evaluation of TAM558 and OMTX705.
Mechanism of Action of OMTX705
The therapeutic efficacy of OMTX705 is derived from its targeted delivery of the cytotoxic payload, TAM558, to FAP-expressing cells within the tumor microenvironment.
-
Binding: The antibody component of OMTX705 specifically binds to FAP on the surface of cancer-associated fibroblasts.
-
Internalization: Upon binding, the ADC-FAP complex is internalized by the cell.
-
Payload Release: Inside the cell, the linker is cleaved, releasing the active TAM558 payload.
-
Cytotoxicity: TAM558, a tubulysin analog, disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis of the FAP-expressing cells.[6]
The destruction of these stromal cells is believed to alter the tumor microenvironment, potentially enhancing the penetration and efficacy of other anti-cancer therapies.
Caption: Mechanism of action of the OMTX705 ADC.
Conclusion
While specific details regarding "this compound" remain proprietary, an understanding of the overall synthetic strategy and the biological context of the final product, OMTX705, provides valuable insight for researchers in the field of oncology and drug development. The available data on TAM558 and OMTX705 underscore the potential of targeting the tumor stroma with highly potent ADCs. Further research and clinical investigation will continue to elucidate the full therapeutic utility of this approach. OMTX705 is currently in clinical trials for patients with advanced solid tumors.[7][8][9][10][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. EP4311557A1 - Fap-targeted antibody-drug conjugates - Google Patents [patents.google.com]
- 3. OMTX705, a Novel FAP-Targeting ADC Demonstrates Activity in Chemotherapy and Pembrolizumab-Resistant Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EP3102244B1 - Antibody-drug conjugates and immunotoxins - Google Patents [patents.google.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. Clinical trials – Oncomatryx [oncomatryx.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Facebook [cancer.gov]
- 11. ascopubs.org [ascopubs.org]
The Crucial Role of TAM558 Intermediate-1 in the Synthesis of OMTX705: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the synthesis of OMTX705, a novel antibody-drug conjugate (ADC) targeting Fibroblast Activation Protein (FAP), with a specific focus on the pivotal role of TAM558 intermediate-1. OMTX705 is a promising therapeutic agent currently in clinical development for the treatment of advanced solid tumors.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the synthetic pathway, experimental protocols, and the chemical logic underpinning the construction of this complex biopharmaceutical.
OMTX705 is composed of three key components: a humanized anti-FAP monoclonal antibody (OMTX005), a potent tubulysin-based cytotoxic payload (TAM470), and a cleavable linker system (vcPABA-(EG)3).[3][4] The precise assembly of these components is critical to the efficacy and safety of the ADC. The synthesis of the drug-linker moiety, designated as TAM558, is a multi-step process in which this compound serves as a foundational building block.
Overview of OMTX705 Synthesis
The synthesis of OMTX705 can be conceptually divided into three main stages:
-
Synthesis of the Drug-Linker Construct (TAM558): This involves the synthesis of the cytotoxic payload, TAM470, a synthetic analog of tubulysin (B8622420), and its subsequent conjugation to the linker. This process proceeds through several intermediates, including the key subject of this guide, this compound.
-
Antibody Production and Modification: The humanized anti-FAP IgG1 monoclonal antibody, OMTX005, is produced through standard recombinant DNA technology in mammalian cell culture. For conjugation, the antibody's interchain disulfide bonds are partially reduced to generate reactive thiol groups.
-
Conjugation of TAM558 to the Antibody: The final step involves the covalent attachment of the drug-linker construct (TAM558) to the reduced antibody via a thiol-maleimide reaction, yielding the final OMTX705 ADC.
The logical workflow for the synthesis of OMTX705 is depicted in the following diagram:
Figure 1: Overall workflow for the synthesis of OMTX705.
The Role and Synthesis of this compound
This compound is a precursor in the synthesis of TAM558, the complete drug-linker construct. While the exact chemical structure of this compound is proprietary and not publicly disclosed in detail, based on the known components of OMTX705 and general synthetic strategies for similar ADCs, it is hypothesized to be a foundational part of the tubulysin analog payload, TAM470, prior to the attachment of the linker components.
The synthesis of tubulysin analogs is a complex process involving multiple stereospecific peptide couplings. The general structure of tubulysins consists of four amino acid residues: N-methyl-pipecolic acid (Mep), isoleucine (Ile), tubuvaline (Tuv), and tubuphenylalanine (B1255280) (Tup) or a variation thereof. It is likely that this compound comprises a significant portion of this tetrapeptide backbone.
A plausible synthetic pathway for the drug-linker construct, TAM558, highlighting the role of its intermediates is illustrated below:
Figure 2: Postulated synthetic pathway for TAM558.
Experimental Protocols
While specific, detailed protocols for the synthesis of OMTX705 and its intermediates are proprietary, the following sections provide generalized experimental methodologies based on published literature for the synthesis of similar tubulysin-based ADCs and their components.
General Synthesis of a Tubulysin Analog Payload (e.g., TAM470)
The synthesis of a tubulysin analog like TAM470 typically involves a convergent strategy where key fragments of the molecule are synthesized separately and then coupled.
Materials and Reagents: Protected amino acids, coupling reagents (e.g., HATU, HOBt), deprotection reagents (e.g., TFA, piperidine), solvents (e.g., DMF, DCM), and purification materials (e.g., silica (B1680970) gel, HPLC columns).
General Procedure:
-
Fragment Synthesis: Synthesize the dipeptide or tripeptide fragments of the tubulysin analog using standard solution-phase or solid-phase peptide synthesis (SPPS) techniques. This is the stage where this compound would be synthesized and utilized.
-
Fragment Coupling: Couple the synthesized fragments using a peptide coupling reagent to form the full tetrapeptide backbone.
-
Modification and Deprotection: Perform any necessary modifications to the side chains and remove the protecting groups to yield the final payload, TAM470.
-
Purification: Purify the final compound using column chromatography and/or preparative HPLC. Characterize the product by mass spectrometry and NMR.
Synthesis of the Drug-Linker Construct (TAM558)
This procedure describes the coupling of the payload (TAM470) to the linker.
Materials and Reagents: TAM470, maleimido-val-cit-PABA linker with an ethylene (B1197577) glycol spacer, coupling reagents, and anhydrous solvents.
General Procedure:
-
Activation of the Linker: The carboxylic acid of the linker is activated, for example, by forming an N-hydroxysuccinimide (NHS) ester or using a coupling agent like HATU.
-
Coupling Reaction: The activated linker is reacted with an amine group on the TAM470 payload in an anhydrous aprotic solvent (e.g., DMF) in the presence of a non-nucleophilic base (e.g., DIPEA).
-
Work-up and Purification: The reaction mixture is worked up to remove excess reagents and byproducts. The final drug-linker construct, TAM558, is purified by HPLC.
Conjugation of TAM558 to OMTX005 Antibody
Materials and Reagents: OMTX005 antibody in a suitable buffer (e.g., PBS), reducing agent (e.g., TCEP), TAM558 dissolved in a water-miscible organic solvent (e.g., DMA), and quenching reagent (e.g., N-acetylcysteine).
General Procedure:
-
Antibody Reduction: The antibody is treated with a controlled amount of a reducing agent to cleave a specific number of interchain disulfide bonds, exposing reactive thiol groups. The extent of reduction is carefully monitored to achieve the desired drug-to-antibody ratio (DAR).
-
Conjugation: The drug-linker, TAM558, is added to the reduced antibody solution. The maleimide (B117702) group of the linker reacts with the free thiol groups on the antibody to form a stable thioether bond. The reaction is typically carried out at a controlled pH and temperature.
-
Quenching: The reaction is quenched by adding an excess of a thiol-containing reagent to react with any unreacted maleimide groups.
-
Purification: The resulting ADC, OMTX705, is purified from unconjugated antibody, free drug-linker, and other impurities using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: The final OMTX705 conjugate is characterized to determine the DAR, purity, and aggregation levels.
Quantitative Data
The following table summarizes typical quantitative data for the characterization of OMTX705, as reported in publicly available studies.
| Parameter | Typical Value/Range | Method of Analysis | Reference |
| Mean Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | Hydrophobic Interaction Chromatography (HIC) | [4] |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) | [4] |
| In vitro IC50 (FAP-expressing cells) | 1 - 10 nM | Cell Viability Assay | [3] |
| In vivo Efficacy (Tumor Growth Inhibition) | ~100% in certain PDX models | Animal Studies | [4][5] |
Signaling Pathway and Mechanism of Action
OMTX705 exerts its anti-tumor activity by targeting FAP-positive cancer-associated fibroblasts (CAFs) in the tumor microenvironment. The proposed mechanism of action is as follows:
Figure 3: Mechanism of action of OMTX705.
Upon administration, OMTX705 circulates in the bloodstream and binds to FAP on the surface of CAFs.[6] The ADC-FAP complex is then internalized into the cell and trafficked to the lysosome. Inside the acidic environment of the lysosome, the linker is cleaved by proteases, releasing the active payload, TAM470.[7] TAM470 then binds to tubulin, inhibiting microtubule polymerization, which leads to cell cycle arrest and ultimately apoptosis of the CAFs. The disruption of the tumor-supportive stroma is believed to contribute to the potent anti-tumor activity of OMTX705.
Conclusion
This compound is a critical, albeit proprietary, component in the multi-step synthesis of the drug-linker construct TAM558, which is essential for the production of the ADC OMTX705. The synthesis of OMTX705 is a complex undertaking that requires precise control over each step, from the synthesis of the tubulysin payload and its intermediates to the final conjugation with the monoclonal antibody. The information presented in this technical guide, based on available scientific literature and patent filings, provides a comprehensive overview of the role of this compound within the broader context of OMTX705 synthesis and its mechanism of action. Further disclosure from the manufacturers would be necessary to provide the exact chemical structures and detailed, scalable synthetic protocols.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Clinical trials – Oncomatryx [oncomatryx.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. OMTX705, a Novel FAP-Targeting ADC Demonstrates Activity in Chemotherapy and Pembrolizumab-Resistant Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2019101850A1 - Improved process for the synthesis of linker-drug vc-seco-duba - Google Patents [patents.google.com]
- 7. Synthesis and Biological Evaluation of a Carbamate-Containing Tubulysin Antibody-Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of the Boc Protecting Group in the Synthesis of TAM558 Intermediate-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group plays a pivotal role in the synthesis of complex pharmaceutical molecules. This guide provides an in-depth analysis of the function of the Boc protecting group in the synthesis of TAM558 intermediate-1, a key building block for the potent antibody-drug conjugate (ADC) payload, TAM558.
Introduction to TAM558 and the Significance of Intermediate-1
TAM558 is a sophisticated payload molecule designed for targeted delivery to cancer cells via an ADC, OMTX705. The synthesis of such a complex molecule requires a multi-step approach with precise control over the reactivity of various functional groups. This compound, identified as tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate, is a crucial component in the construction of the TAM558 scaffold. The core of this intermediate is a diazaspiro[5.5]undecane, a bicyclic structure containing two nitrogen atoms at the 3 and 9 positions. The presence of two secondary amine functionalities necessitates a protection strategy to ensure selective functionalization.
The Core Function of the Boc Protecting Group
In the synthesis of this compound, the Boc group serves as a temporary shield for one of the two amine groups of the 3,9-diazaspiro[5.5]undecane core. Amines are nucleophilic and basic, and in a molecule with multiple amines, direct derivatization would likely lead to a mixture of products, including di-substituted and isomeric mono-substituted compounds.
The primary function of the Boc group in this context is to ensure regioselectivity . By protecting the amine at the 3-position, the amine at the 9-position is left available for subsequent chemical transformations. This allows for the controlled, stepwise construction of the TAM558 molecule.
Key attributes of the Boc protecting group that make it suitable for this role include:
-
Stability: The Boc group is stable under a wide range of reaction conditions, including those that are basic, nucleophilic, and involve catalytic hydrogenation.[1] This robustness allows for chemical modifications at other parts of the molecule without premature deprotection.
-
Ease of Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc anhydride, Boc₂O) under basic conditions.[2][3] The reaction is generally high-yielding and proceeds under mild conditions.
-
Orthogonality: The Boc group is acid-labile, meaning it can be removed under acidic conditions that do not affect other common protecting groups. This orthogonality is crucial in multi-step synthesis, allowing for selective deprotection at the desired stage.[1] The most common method for Boc deprotection is treatment with a strong acid like trifluoroacetic acid (TFA).[3][4]
Synthetic Pathway and the Role of Boc Protection
While the specific, proprietary synthesis of TAM558 is not fully disclosed in the public domain, the general synthetic strategy can be inferred. The synthesis of this compound involves the mono-protection of the 3,9-diazaspiro[5.5]undecane core.
Caption: Synthetic strategy for TAM558 highlighting the role of Boc protection.
Experimental Protocols
While the exact, scaled-up industrial synthesis protocol for this compound is proprietary, a general laboratory-scale procedure for the Boc protection of a secondary amine, such as one of the amines in 3,9-diazaspiro[5.5]undecane, is presented below.
General Protocol for Boc Protection of a Secondary Amine:
-
Dissolution: The amine-containing starting material (e.g., 3,9-diazaspiro[5.5]undecane) is dissolved in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile.
-
Base Addition: A base, typically a tertiary amine like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is added to the solution. The base acts as a proton scavenger.
-
Reagent Addition: Di-tert-butyl dicarbonate (Boc₂O), usually in a slight molar excess (e.g., 1.1 to 1.5 equivalents), is added to the reaction mixture.
-
Reaction: The reaction is stirred at room temperature. The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is typically washed with an aqueous solution (e.g., water or brine) to remove the base and any water-soluble byproducts.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, often by column chromatography on silica (B1680970) gel, to yield the pure N-Boc protected amine.
General Protocol for Boc Deprotection:
-
Dissolution: The Boc-protected compound is dissolved in an appropriate solvent, commonly dichloromethane (DCM).
-
Acid Addition: A strong acid, most frequently trifluoroacetic acid (TFA), is added to the solution. A typical ratio is a 1:1 mixture of TFA and DCM.
-
Reaction: The reaction is stirred at room temperature. The deprotection is usually rapid, often accompanied by the evolution of carbon dioxide and isobutylene (B52900) gas.[3][4]
-
Solvent Removal: After the reaction is complete, the solvent and excess acid are removed under reduced pressure.
-
Work-up: The residue is often co-evaporated with a solvent like toluene (B28343) to ensure complete removal of residual TFA. The resulting amine is typically obtained as a salt (e.g., trifluoroacetate (B77799) salt) and may be used directly in the next step or neutralized with a base to obtain the free amine.
Data Presentation
Specific quantitative data for the synthesis of this compound is not publicly available. However, a general representation of the expected data for a Boc protection reaction is provided in the table below.
| Parameter | Typical Value/Observation |
| Reactants | 3,9-diazaspiro[5.5]undecane, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Reaction Temperature | Room Temperature (approx. 20-25 °C) |
| Reaction Time | 1-4 hours |
| Yield | Generally high, often >90% for simple amines. |
| Purification Method | Silica gel column chromatography. |
| Analytical Techniques | TLC, LC-MS, ¹H NMR, ¹³C NMR. |
Logical Workflow for Synthesis and Deprotection
The decision to use a Boc protecting group is a strategic one in a multi-step synthesis. The following diagram illustrates the logical workflow.
Caption: Logical workflow for the use of a Boc protecting group in synthesis.
Conclusion
The use of the Boc protecting group in the synthesis of this compound is a classic example of a crucial strategy in modern organic synthesis and drug development. It allows for the necessary regiocontrol to build a complex molecular architecture in a stepwise and efficient manner. The stability of the Boc group under various conditions, coupled with its facile and clean removal under acidic conditions, makes it an ideal choice for the synthesis of intricate pharmaceutical compounds like TAM558. Understanding the function and application of such protecting groups is fundamental for researchers and scientists in the field of medicinal chemistry and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate - Changzhou Xuanming Pharmaceutical Technology Co., Ltd [xuanmingchem.com]
The Thiazole Core of TAM558 Intermediate-1: A Linchpin in a Potent Anticancer Payload
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a significant stride forward, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. OMTX705, a humanized anti-fibroblast activation protein (FAP) antibody, is one such promising ADC currently under investigation. Its efficacy is critically dependent on its cytotoxic payload, TAM558. At the heart of this complex payload molecule lies a crucial heterocyclic scaffold: the thiazole (B1198619) ring, present in its synthetic precursor, TAM558 intermediate-1. This technical guide delves into the pivotal role of the thiazole core within this intermediate, inferring its importance from the broader context of medicinal chemistry and its established function in other potent cytotoxic agents. While direct structure-activity relationship (SAR) studies on the thiazole moiety of this compound are not publicly available, its significance can be understood by examining its role in analogous compounds, particularly microtubule inhibitors.
TAM558 is the payload molecule utilized in the synthesis of OMTX705.[1][2] OMTX705 is an antibody-drug conjugate that comprises a humanized anti-FAP antibody linked to the cytolysin (B1578295) TAM470, and it exhibits anti-tumor activity.[1][3] The payload of OMTX705, TAM470, is a synthetic microtubule inhibitor belonging to the tubulysin (B8622420) family.[3]
The Thiazole Ring: A Privileged Scaffold in Medicinal Chemistry
The 1,3-thiazole ring is a five-membered heteroaromatic ring containing sulfur and nitrogen atoms.[4] This scaffold is a cornerstone in medicinal chemistry due to its unique electronic properties and ability to engage in various biological interactions. It is a common feature in a multitude of FDA-approved drugs with a wide range of therapeutic applications, including anticancer, antifungal, and anti-inflammatory agents.[4] The thiazole moiety can act as a bioisostere for other functional groups, such as amide bonds, enhancing molecular stability and modulating pharmacokinetic properties.[5] Its aromatic nature and the presence of heteroatoms allow for a variety of intermolecular interactions, including hydrogen bonding and pi-stacking, which are crucial for target binding.[6]
Inferred Importance of the Thiazole Core in TAM558
Given that TAM558 is a tubulysin-like microtubule inhibitor, the thiazole core in its intermediate likely plays a multifaceted role in its biological activity.
1. Structural Rigidity and Conformation: The planar and rigid nature of the thiazole ring can serve as a crucial structural anchor, locking the molecule into a specific conformation required for optimal binding to its target, tubulin. This conformational rigidity is a key attribute of many potent enzyme and protein inhibitors.
2. Microtubule Depolymerization Activity: The combination of a thiazole moiety with amino acids or peptides has been shown to create potent hybrid molecules that can bind to target proteins and induce strong cytotoxicity.[5] Several thiazole-containing peptidomimetics, such as tubulysins and dolastatins, act by depolymerizing microtubules, which arrests cells in the G2/M phase of the cell cycle and leads to apoptosis.[5] The thiazole ring in this compound is likely integral to this mechanism of action.
3. Metabolic Stability: The thiazole ring is generally more resistant to metabolic degradation compared to linear amide bonds. Its incorporation into the TAM558 structure likely enhances the metabolic stability of the payload, ensuring its delivery to the target cancer cells and prolonging its cytotoxic effect.
4. Target Engagement: The nitrogen and sulfur heteroatoms in the thiazole ring can participate in crucial hydrogen bonding and other non-covalent interactions with amino acid residues in the binding pocket of tubulin. These interactions are vital for the high-affinity binding required for potent inhibition of microtubule polymerization.
Quantitative Data on Thiazole-Containing Cytotoxic Agents
While specific data for this compound is unavailable, the following table summarizes the in vitro cytotoxicity of various thiazole-containing compounds against different cancer cell lines, illustrating the potency associated with this scaffold.
| Compound Class/Name | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole-amino acid hybrid | A549 (Lung) | 2.07 - 8.51 | [5] |
| Thiazole-amino acid hybrid | HeLa (Cervical) | 2.07 - 8.51 | [5] |
| Thiazole-amino acid hybrid | MCF-7 (Breast) | 2.07 - 8.51 | [5] |
| 2-(hydrazinyl)-1,3-thiazole derivative | MCF-7 (Breast) | 5.73 | [7] |
| 2-(hydrazinyl)-1,3-thiazole derivative | MDA-MB-231 (Breast) | 12.15 | [7] |
| Thiazole derivative 4c | MCF-7 (Breast) | 2.57 | [8] |
| Thiazole derivative 4c | HepG2 (Liver) | 7.26 | [8] |
Key Experimental Protocols
Below are representative protocols for assays commonly used to evaluate the cytotoxic and microtubule-disrupting activity of compounds like TAM558.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effect of a compound on cancer cell lines.
a. Cell Seeding:
-
Cancer cells (e.g., MCF-7, HepG2) are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well.
-
The plates are incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
b. Compound Treatment:
-
The test compound (e.g., a thiazole derivative) is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to achieve a range of final concentrations.
-
The medium from the seeded plates is removed, and 100 µL of the medium containing the test compound at different concentrations is added to each well.
-
A control group with vehicle (e.g., DMSO) alone is also included.
-
The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.
c. MTT Addition and Incubation:
-
After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
d. Formazan Solubilization and Absorbance Measurement:
-
The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The plate is gently shaken for 10 minutes to ensure complete dissolution.
-
The absorbance is measured at 570 nm using a microplate reader.
e. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.[8]
In Vitro Microtubule Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
a. Reaction Mixture Preparation:
-
A reaction buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) is prepared.
-
Tubulin protein (e.g., purified from bovine brain) is diluted in the reaction buffer to a final concentration of approximately 3 mg/mL.
-
A fluorescence reporter (e.g., DAPI) is added to the tubulin solution.
b. Compound Incubation:
-
The test compound is added to the tubulin solution at various concentrations.
-
The mixture is incubated on ice for a short period to allow for compound binding to tubulin.
c. Initiation of Polymerization:
-
Polymerization is initiated by adding GTP (1 mM final concentration) and incubating the mixture at 37°C.
d. Fluorescence Measurement:
-
The fluorescence intensity is monitored over time (e.g., every 30 seconds for 60 minutes) using a fluorescence spectrophotometer with excitation and emission wavelengths appropriate for the chosen reporter. An increase in fluorescence indicates microtubule polymerization.
e. Data Analysis:
-
The rate of polymerization is determined from the slope of the linear portion of the fluorescence curve.
-
The inhibitory effect of the compound is calculated as the percentage decrease in the polymerization rate compared to a vehicle control.
-
The IC50 value for the inhibition of microtubule polymerization is determined.
Visualizing the Context of TAM558 and its Thiazole Core
The following diagrams illustrate the broader context of TAM558's application and the experimental workflows used to assess its function.
Conclusion
While direct experimental evidence detailing the specific contributions of the thiazole core to the activity of this compound is not yet in the public domain, a wealth of information from medicinal chemistry and cancer research points to its indispensable role. The thiazole ring is a well-established pharmacophore in numerous potent cytotoxic agents, including microtubule inhibitors. Its likely functions within TAM558 include providing structural rigidity for optimal target binding, enhancing metabolic stability, and participating in key interactions within the tubulin binding site. The continued exploration of thiazole-containing compounds in drug discovery underscores the enduring importance of this heterocyclic scaffold in the development of next-generation cancer therapeutics. For researchers and drug development professionals, the thiazole core of this compound serves as a compelling example of how a small heterocyclic moiety can be a critical determinant of a drug's efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TAM558 | Drug-Linker Conjugates for ADC | 1802499-21-3 | Invivochem [invivochem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
- 6. S-EPMC9268695 - Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. - OmicsDI [omicsdi.org]
- 7. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Crucial Role of TAM558 Intermediate-1 in the Synthesis of a Novel FAP-Targeting ADC
A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the rapidly evolving landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a paradigm-shifting approach, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads.[1] A key area of investigation within this field is the targeting of the tumor microenvironment, which plays a critical role in cancer progression, metastasis, and drug resistance.[1][2] One of the most promising targets in the tumor stroma is the Fibroblast Activation Protein (FAP), a serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the majority of epithelial cancers, while its presence in healthy adult tissues is limited.[1]
This technical guide focuses on TAM558 intermediate-1 , a critical building block in the synthesis of TAM558 , the potent tubulysin (B8622420) analog payload incorporated into the FAP-targeting ADC, OMTX705 .[3] OMTX705 has demonstrated significant preclinical anti-tumor activity in various cancer models, underscoring the importance of its meticulously designed components.[1] This document will provide an in-depth overview of the synthesis pathway, available physicochemical data, and the experimental context of this crucial intermediate for researchers, scientists, and drug development professionals in the field of oncology.
This compound: Physicochemical Properties and Role in Synthesis
This compound is a key precursor in the multi-step synthesis of the tubulysin analog payload, TAM558. Tubulysins are a class of natural products known for their potent cytotoxicity against a wide range of cancer cell lines.[4][5] The synthesis of complex molecules like TAM558 involves a series of intermediates, with this compound being an early-stage component. While detailed characterization data for this compound is not publicly available, its fundamental properties can be inferred from vendor-supplied information.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Reference |
| This compound | C₂₉H₅₁N₃O₆S | 569.80 | Precursor in TAM558 synthesis | [3] |
| TAM558 intermediate-5 | C₄₁H₆₅N₅O₇S | 772.05 | Intermediate in TAM558 synthesis | [6][7] |
| TAM558 (Payload) | C₇₉H₁₂₂N₁₄O₁₉S | 1603.96 | The final cytotoxic payload for OMTX705 | [8][9] |
| TAM470 (Cytolysin) | Not Available | Not Available | Active cytolysin (B1578295) component of TAM558 | [10] |
Synthesis and Conjugation Workflow
The synthesis of a functional FAP-targeting ADC like OMTX705 is a multi-stage process that begins with the chemical synthesis of the payload and its intermediates, followed by the conjugation of the payload to the monoclonal antibody.
Mechanism of Action of the FAP-Targeting ADC OMTX705
Once assembled, the OMTX705 ADC targets FAP-expressing CAFs in the tumor microenvironment. The mechanism of action involves a series of steps leading to the targeted destruction of these cancer-supporting cells.
FAP Signaling Pathways in Cancer
The targeting of FAP is rationalized by its integral role in promoting tumor growth and metastasis through various signaling pathways. Understanding these pathways provides a strong basis for the development of FAP-targeted therapies.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are proprietary and not publicly available. However, protocols for the evaluation of the final ADC, OMTX705, have been published and are crucial for understanding the functional relevance of its components.
In Vitro Cell Viability Assay
This protocol is used to determine the cytotoxic activity of the FAP-targeting ADC.
-
Cell Lines: FAP-expressing cells (e.g., HT1080-FAP), FAP-negative cells (e.g., HT1080-WT), and primary human CAFs.[1]
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with serial dilutions of the ADC (OMTX705), a non-targeting control ADC, the free payload (TAM558), and the unconjugated antibody.
-
Incubate the cells for a period of 5 days.
-
Assess cell viability using a crystal violet staining method or other standard viability assays.[1]
-
-
Expected Outcome: A dose-dependent decrease in cell viability should be observed in FAP-expressing cells treated with OMTX705, while minimal effect should be seen in FAP-negative cells, demonstrating target specificity.
In Vitro Caspase 3/7 Activity Assay
This assay is performed to confirm that the ADC induces apoptosis in target cells.
-
Cell Lines: FAP-expressing and FAP-negative cell lines.[1]
-
Procedure:
-
Seed cells in 96-well plates.
-
Treat cells with the ADC, controls, and free payload at a fixed concentration for various time points (e.g., 1, 6, 24, 48 hours).[1]
-
Measure caspase 3/7 activity using a commercially available luminescent assay kit.
-
-
Expected Outcome: A time-dependent increase in caspase 3/7 activity in FAP-expressing cells treated with OMTX705, indicating the induction of apoptosis.
In Vivo Efficacy Studies in Patient-Derived Xenograft (PDX) Models
These studies are essential to evaluate the anti-tumor activity of the ADC in a more clinically relevant setting.
-
Animal Models: Immunodeficient mice bearing patient-derived xenograft tumors with varying levels of FAP expression.[1]
-
Procedure:
-
Once tumors reach a palpable size, randomize mice into treatment and control groups.
-
Administer the ADC (OMTX705) intravenously at various dose levels and schedules (e.g., once weekly).[1]
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, tumors can be excised for immunohistochemical analysis of FAP expression, cell proliferation (Ki-67), and apoptosis (cleaved caspase-3).[1]
-
-
Expected Outcome: Significant tumor growth inhibition or regression in mice bearing FAP-positive tumors treated with OMTX705 compared to control groups.
Conclusion
This compound is a foundational element in the construction of the potent tubulysin-based payload, TAM558, which is integral to the FAP-targeting ADC, OMTX705. While specific, detailed information on this intermediate is limited, its importance is underscored by the promising preclinical data of the final ADC. The continued investigation into the synthesis of complex payloads like TAM558 and the development of innovative ADCs such as OMTX705 hold significant promise for advancing the field of targeted oncology and offering new therapeutic options for patients with a wide range of solid tumors. Further disclosure of the detailed synthetic and characterization data for intermediates like this compound will be invaluable to the scientific community for fostering innovation and accelerating the development of next-generation cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. dspace.iiti.ac.in [dspace.iiti.ac.in]
- 5. conservancy.umn.edu [conservancy.umn.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TAM558 intermediate-5 | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. clinicaltrials.eu [clinicaltrials.eu]
An In-depth Technical Guide to the Synthesis of ADC Payloads
This technical guide provides a comprehensive overview of the synthesis of cytotoxic payloads, which are critical components of Antibody-Drug Conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the chemical synthesis of key payload classes, including auristatins, maytansinoids, and calicheamicins. It includes detailed experimental protocols, quantitative data, and visualizations to support the understanding and practical application of these complex synthetic processes.
Introduction to ADC Payloads
Antibody-Drug Conjugates are a class of targeted therapies that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules.[1] The payload is the pharmacologically active component responsible for inducing cell death upon internalization into the target cancer cell.[2] The choice of payload and the method of its conjugation to the antibody are critical determinants of an ADC's efficacy, safety, and overall therapeutic index.[3]
Ideal ADC payloads possess high potency, typically with IC50 values in the nanomolar to picomolar range, and contain a functional group that allows for stable linkage to the antibody.[4] The synthesis of these complex molecules is a significant challenge in the development of ADCs, requiring multi-step, stereocontrolled chemical reactions.[5]
Auristatins: Synthesis of Monomethyl Auristatin E (MMAE)
Auristatins are synthetic analogs of the natural product dolastatin 10 and are highly potent microtubule inhibitors.[6] Monomethyl auristatin E (MMAE) is a widely used auristatin payload in approved and investigational ADCs.[4] Its synthesis is a multi-step process involving the sequential coupling of unique amino acid and peptide fragments.[1]
Mechanism of Action of Auristatins
Upon internalization of the ADC and lysosomal trafficking, the linker is cleaved, releasing MMAE into the cytoplasm.[7] MMAE then binds to tubulin, inhibiting its polymerization and disrupting the microtubule network.[6] This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[7]
Mechanism of action of Monomethyl Auristatin E (MMAE).
Synthetic Pathway of MMAE
The total synthesis of MMAE is typically achieved through a convergent approach, involving the synthesis of key peptide fragments followed by their sequential coupling.[1]
General workflow for the total synthesis of MMAE.
Experimental Protocol for MMAE Synthesis
The following protocol outlines the key steps for the synthesis of MMAE.
Protocol 1: Synthesis of the Dipeptide Fragment (Boc-L-Val-L-Dil-OMe) [1]
-
Esterification of Dolaisoleucine (Dil): To a solution of Boc-L-Dolaisoleucine in methanol (B129727), add thionyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature for 12 hours. Remove the solvent under reduced pressure to obtain the methyl ester.
-
Boc Deprotection: Dissolve the methyl ester in a solution of 4M HCl in 1,4-dioxane. Stir for 1 hour at room temperature. Evaporate the solvent to yield the HCl salt of the dolaisoleucine methyl ester.
-
Peptide Coupling: To a solution of Boc-L-Valine in dichloromethane (B109758) (DCM), add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) at 0°C. Stir for 30 minutes. Add a solution of the dolaisoleucine methyl ester HCl salt and triethylamine (B128534) (TEA) in DCM. Stir the reaction mixture at room temperature overnight.
-
Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure. Purify the residue by column chromatography on silica (B1680970) gel to afford the dipeptide Boc-L-Val-L-Dil-OMe.
Protocol 2: Assembly of the Pentapeptide Backbone [1]
-
Saponification of the Dipeptide: Dissolve the Boc-L-Val-L-Dil-OMe in a mixture of methanol and water. Add lithium hydroxide (B78521) and stir at room temperature for 4 hours. Acidify the reaction mixture and extract the product with ethyl acetate (B1210297).
-
Coupling with Dolaproine Analogue: Activate the resulting carboxylic acid with a coupling agent such as HATU in the presence of DIPEA. Add the dolaproine analogue and stir overnight.
-
Iterative Deprotection and Coupling: Repeat the steps of Boc deprotection and peptide coupling with N-methyl-L-valine and finally with the C-terminal norephedrine (B3415761) derivative to complete the synthesis of the full peptide chain.
-
Final Deprotection and Purification: The final step involves the removal of all protecting groups, typically using trifluoroacetic acid (TFA), followed by purification via preparative HPLC to yield pure MMAE.
Quantitative Data for MMAE Synthesis
| Step | Product | Typical Yield (%) | Purity (HPLC) (%) |
| Dipeptide Synthesis | Boc-L-Val-L-Dil-OMe | 85-90 | >95 |
| Pentapeptide Assembly | Protected MMAE | 70-80 | >90 |
| Final Deprotection & Purification | MMAE | >90 | >98 |
Note: Yields and purity can vary depending on the specific reagents, conditions, and scale of the synthesis.[1]
Maytansinoids: Synthesis of DM1 and DM4
Maytansinoids are potent microtubule-targeting agents derived from the natural product maytansine.[8] DM1 and DM4 are two commonly used maytansinoid payloads that are synthetically modified to incorporate a thiol group for conjugation to an antibody.[9]
Mechanism of Action of Maytansinoids
Similar to auristatins, maytansinoids inhibit microtubule polymerization by binding to tubulin.[8] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis of the cancer cell.[4]
Synthetic Pathway of DM1 and DM4
The synthesis of DM1 and DM4 involves the modification of maytansinol (B1676226), which is obtained from the fermentation of microbial sources. The key step is the esterification of the C-3 hydroxyl group of maytansinol with a thiol-containing carboxylic acid.
Synthetic pathway for DM1 and DM4 from maytansinol.
Experimental Protocol for DM1 Synthesis
Protocol 3: Synthesis of Mertansine (DM1) [10]
-
Preparation of the Thiol-containing Maytansinoid Precursor: A solution of N2'-deacetyl-N2'-(3-methyldithio-1-oxopropyl)-maytansine (1.95 g, 2.5 mmol) in a mixture of ethyl acetate (140 mL) and methanol (210 mL) is stirred at room temperature under an argon atmosphere.
-
Reduction of the Disulfide Bond: A solution of dithiothreitol (B142953) (DTT) (0.95 g, 6.2 mmol) in 0.05 M potassium phosphate (B84403) buffer (140 mL) at pH 7.5 containing 2 mM ethylenediaminetetraacetic acid (EDTA) is added to the maytansinoid solution. The reaction progress is monitored by HPLC and is typically complete within three hours.
-
Work-up and Extraction: The reaction mixture is treated with a 0.2 M potassium phosphate buffer (250 mL) at pH 6.0 containing 2 mM EDTA and then extracted with ethyl acetate (3 x 600 mL). The organic layers are combined, washed with brine (100 mL), and dried over sodium sulfate.
-
Purification: Evaporation of the solvent gives the crude thiol-containing maytansinoid. The crude residue is purified by HPLC using a preparative cyano HPLC column to give DM1 as a white solid.
Quantitative Data for DM1 Synthesis
| Step | Product | Typical Yield (%) | Purity (HPLC) (%) |
| Reduction and Purification | DM1 | 76 | >98 |
Note: The yield is for the final reduction and purification step.[10]
Calicheamicins: Synthesis of Calicheamicin (B1180863) γ1I
Calicheamicins are a class of enediyne antitumor antibiotics that are extremely potent DNA-damaging agents.[11] Their complex structure presents a formidable challenge for total synthesis, which has been famously achieved by the Nicolaou group.[12]
Mechanism of Action of Calicheamicins
Calicheamicin γ1I binds to the minor groove of DNA and undergoes a Bergman cyclization to generate a highly reactive p-benzyne diradical. This diradical abstracts hydrogen atoms from the DNA backbone, leading to double-strand DNA breaks and subsequent cell death.
Mechanism of action of Calicheamicin γ1I.
Synthetic Strategy for Calicheamicin γ1I
The total synthesis of calicheamicin γ1I by Nicolaou and co-workers is a landmark achievement in organic synthesis. The strategy involved the convergent assembly of three key fragments: the aglycone core containing the enediyne moiety, the aryltetrasaccharide tail, and the trisulfide-containing linker.[11][13]
Due to the extreme complexity of this synthesis, a detailed step-by-step protocol with quantitative data for each of the numerous steps is beyond the scope of this guide. The synthesis involves highly advanced synthetic methodologies and requires specialized expertise. Researchers are directed to the original publications by K.C. Nicolaou for a comprehensive understanding of the synthetic route.[12][13]
Bioconjugation of Payloads to Antibodies
The final step in the synthesis of an ADC is the covalent attachment of the payload to the monoclonal antibody. This process, known as bioconjugation, must be carefully controlled to ensure a stable linkage and a desired drug-to-antibody ratio (DAR).[2]
Experimental Workflow for Bioconjugation
General workflow for ADC bioconjugation.
Experimental Protocol for Cysteine-Based MMAE Conjugation
Protocol 4: Conjugation of MC-Val-Cit-PAB-MMAE to a Reduced Antibody [14]
-
Antibody Preparation: Prepare 1 mg of the antibody in 0.5-1.0 ml of PBS.
-
Buffer Exchange: Perform buffer exchange with a desalting column pre-equilibrated with Reaction Buffer.
-
Antibody Reduction: Add 1/10 volume of Reducing Reagent (e.g., TCEP) to the antibody solution. Incubate at 37°C for 2 hours.
-
Removal of Reducing Agent: Stop the reaction by buffer exchange with a desalting column pre-equilibrated with Reaction Buffer.
-
Conjugation: Add 1/10 volume of the pre-activated MMAE linker-payload (MC-Val-Cit-PAB-MMAE) solution to the reduced antibody. Incubate at room temperature for 2 hours.
-
Purification: Stop the reaction by buffer exchange with a desalting column to remove unreacted payload-linker.
-
Characterization: Analyze the resulting ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Experimental Protocol for Lysine-Based Maytansinoid Conjugation
Protocol 5: Conjugation of DM1 to an Antibody via a Non-cleavable Linker [15]
-
Antibody Modification: The antibody is first modified with a bifunctional crosslinking reagent, such as SMCC, to introduce maleimide (B117702) groups onto the lysine (B10760008) residues. This reaction is typically carried out in a buffered solution at a controlled pH.
-
Purification of Modified Antibody: The modified antibody is purified to remove excess crosslinker using techniques like tangential flow filtration or size-exclusion chromatography.
-
Conjugation: The thiol-containing maytansinoid (DM1) is then added to the purified maleimide-activated antibody. The reaction is allowed to proceed in a solution with a pH of about 4 to 9.
-
Purification of ADC: The final ADC is purified to remove unconjugated drug, reactants, and by-products using methods such as tangential flow filtration or chromatography.
Analytical Characterization of ADC Payloads and Conjugates
Rigorous analytical characterization is essential to ensure the quality, consistency, and safety of ADC payloads and the final ADC product.[16]
Key Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) is widely used to determine the purity of the payload and to quantify the amount of free payload in ADC preparations.[3]
-
Mass Spectrometry (MS): LC-MS/MS is a powerful tool for confirming the identity of the payload and for characterizing the drug-linker construct.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to elucidate the structure of the synthetic payloads and intermediates.
-
UV/Vis Spectroscopy: This technique can be used to determine the average DAR of an ADC.[3]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a valuable method for determining the DAR distribution of an ADC.
Quantitative Data from Characterization
| Parameter | Analytical Technique | Typical Specification |
| Payload Purity | RP-HPLC | >98% |
| ADC Purity | Size-Exclusion Chromatography (SEC) | >95% monomer |
| Average DAR | UV/Vis, HIC, or MS | Typically 2-4 |
| Free Payload Level | RP-HPLC | <1% |
Conclusion
The synthesis of ADC payloads is a highly complex and specialized area of medicinal chemistry. The successful production of these potent cytotoxic agents requires meticulous control over multi-step synthetic routes, purification processes, and analytical characterization. This guide provides a foundational understanding of the synthesis of key ADC payloads, offering detailed protocols and data to support researchers and professionals in the field of ADC development. As the field of ADCs continues to evolve, innovations in payload synthesis and bioconjugation will play a crucial role in the development of the next generation of targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Auristatin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Site-Specific Conjugation of Auristatins onto Engineered scFv Using Second Generation Maleimide to Target HER2-positive Breast Cancer in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 10. imrpress.com [imrpress.com]
- 11. researchgate.net [researchgate.net]
- 12. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 13. The Nicolaou Synthesis of Shishijimicin A [organic-chemistry.org]
- 14. A total synthesis trilogy: calicheamicin γ1(I), Taxol®, and brevetoxin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of TAM558 Intermediate-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAM558 is a potent cytotoxic payload molecule utilized in the development of the antibody-drug conjugate (ADC) OMTX705. OMTX705 is an investigational ADC that targets Fibroblast Activation Protein (FAP), a promising therapeutic target expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment. The selective delivery of TAM558 to the tumor site via an anti-FAP antibody allows for targeted cytotoxicity, minimizing systemic exposure and associated side effects.
This document provides detailed application notes and a representative synthesis protocol for a key intermediate in the synthesis of TAM558, designated as TAM558 intermediate-1. The synthesis of TAM558 involves the conjugation of a complex tubulysin-based payload to a cleavable linker system. The protocol described herein focuses on the synthesis of the maleimide-functionalized cleavable linker, a critical component for the subsequent conjugation to the cytotoxin and the antibody.
Data Presentation
Physicochemical Properties of TAM558 and Intermediates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Features |
| TAM558 | C79H122N14O19S | 1603.96 | 1802499-21-3 | Complete payload-linker construct with maleimide (B117702) for antibody conjugation.[1][2][3] |
| This compound | C29H51N3O6S | 581.8 | Not Available | A key precursor in the synthesis of the final payload-linker construct.[4][5] |
| Mc-Val-Cit-PAB | C28H40N6O7 | 572.65 | 159857-80-4 | Core cleavable linker component containing the cathepsin B-sensitive Val-Cit dipeptide.[6] |
Experimental Protocols
The synthesis of TAM558 is a multi-step process involving the preparation of the cytotoxic tubulysin (B8622420) core, the synthesis of the cleavable linker, and the final conjugation of these components. The following protocol details a representative synthesis for a key intermediate, the maleimido-caproyl-valine-citrulline-p-aminobenzyl alcohol (Mc-Val-Cit-PAB-OH) linker, which is a crucial precursor to TAM558. This protocol is based on established methods for the synthesis of similar ADC linkers.[7][8]
Protocol: Synthesis of Mc-Val-Cit-PAB-OH Linker
This protocol is divided into three main stages:
-
Synthesis of Fmoc-L-Citrulline-PAB-OH
-
Dipeptide Formation to Yield Fmoc-L-Valyl-L-Citrulline-PAB-OH
-
Maleimide Functionalization to Yield Mc-Val-Cit-PAB-OH
Materials:
-
Fmoc-L-Citrulline
-
p-Aminobenzyl alcohol (PAB-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Fmoc-L-Valine-N-succinimidyl ester (Fmoc-Val-OSu)
-
6-Maleimidohexanoic acid N-hydroxysuccinimide ester (MC-OSu)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Stage 1: Synthesis of Fmoc-L-Citrulline-PAB-OH
-
Activation of Fmoc-L-Citrulline: Dissolve Fmoc-L-Citrulline (1.0 eq) and NHS (1.1 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add DCC (1.1 eq) portion-wise and stir the reaction mixture at 0 °C for 1 hour, then at room temperature overnight.
-
Filtration: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the filter cake with a small amount of DMF.
-
Coupling with PAB-OH: To the filtrate containing the activated Fmoc-L-Citrulline-OSu, add a solution of p-aminobenzyl alcohol (1.2 eq) in DMF. Stir the reaction at room temperature for 24 hours.
-
Work-up: Pour the reaction mixture into cold water and extract with EtOAc. Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol (B129727) in DCM) to obtain Fmoc-L-Citrulline-PAB-OH.
Stage 2: Dipeptide Formation to Yield Fmoc-L-Valyl-L-Citrulline-PAB-OH
-
Fmoc Deprotection: Dissolve the product from Stage 1 in a 20% solution of piperidine in DMF. Stir at room temperature for 1-2 hours until TLC or LC-MS analysis indicates complete removal of the Fmoc group.
-
Removal of Piperidine: Concentrate the reaction mixture under vacuum to remove the piperidine. Co-evaporate with toluene (B28343) to remove residual piperidine.
-
Peptide Coupling: Dissolve the resulting amine in anhydrous DMF. Add Fmoc-L-Valine-N-succinimidyl ester (Fmoc-Val-OSu, 1.1 eq) and TEA (1.5 eq). Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Perform a similar work-up as in Stage 1, Step 4. Purify the crude product by silica gel column chromatography to yield Fmoc-L-Valyl-L-Citrulline-PAB-OH.
Stage 3: Maleimide Functionalization to Yield Mc-Val-Cit-PAB-OH
-
Fmoc Deprotection: Remove the Fmoc group from the dipeptide synthesized in Stage 2 using 20% piperidine in DMF as described in Stage 2, Step 1.
-
Coupling with Maleimide Linker: Dissolve the deprotected dipeptide in anhydrous DMF. Add 6-Maleimidohexanoic acid N-hydroxysuccinimide ester (MC-OSu, 1.1 eq) and TEA (1.5 eq). Stir the reaction at room temperature for 4-6 hours.
-
Final Work-up and Purification: Perform a final aqueous work-up as previously described. Purify the final product, Mc-Val-Cit-PAB-OH, by silica gel column chromatography to obtain a pure solid. The final product is a key precursor for conjugation to a tubulysin payload.
Visualizations
Signaling Pathway
The antibody component of OMTX705 targets Fibroblast Activation Protein (FAP), which is highly expressed on cancer-associated fibroblasts (CAFs). FAP is known to play a role in tumor progression by modulating the tumor microenvironment. Its signaling can lead to the activation of pro-survival and pro-proliferative pathways within the stromal and tumor cells.
Caption: FAP signaling in cancer-associated fibroblasts.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of the maleimide-functionalized linker, a key intermediate for TAM558.
Caption: Workflow for the synthesis of the Mc-Val-Cit-PAB-OH linker.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TAM558 | Drug-Linker Conjugates for ADC | 1802499-21-3 | Invivochem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TAM558 intermediate-1_TargetMol [targetmol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2017066668A1 - Drug-linker conjugate pharmaceutical compositions - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of TAM558
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAM558 is a potent cytotoxic agent, or "payload," integral to the development of the antibody-drug conjugate (ADC) OMTX705.[1][2] OMTX705 is an ADC that targets the fibroblast activation protein (FAP), a protein expressed on cancer-associated fibroblasts, making it a promising candidate for targeted cancer therapy. The intricate molecular structure of TAM558 necessitates a multi-step synthesis involving key intermediates. While detailed proprietary synthesis protocols are not publicly available, this document outlines a plausible and comprehensive step-by-step synthetic pathway from known intermediates, based on established principles of medicinal and organic chemistry.
These protocols are intended for research and development purposes and should be carried out by qualified chemists in a controlled laboratory setting.
Proposed Synthetic Pathway of TAM558
The synthesis of TAM558 is a complex process that can be conceptually broken down into the formation of key peptide and linker fragments, followed by their sequential coupling. The known starting points for this proposed synthesis are TAM558 intermediate-1 and TAM558 intermediate-5 .[3][4] The overall strategy involves the careful construction of the peptidic core, attachment of the linker moiety, and final elaboration to yield the complete TAM558 molecule.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for TAM558 from key intermediates.
Experimental Protocols
Note: The following protocols are hypothetical and based on standard organic synthesis techniques. Specific reaction conditions, such as temperature, reaction time, and solvent choice, may require optimization. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
Step 1: Synthesis of the Dipeptide Fragment from this compound
-
Materials: this compound, protected amino acid, coupling agent (e.g., HATU, HOBt), tertiary amine base (e.g., DIPEA), anhydrous solvent (e.g., DMF).
-
Protocol:
-
Dissolve this compound and the protected amino acid in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the coupling agent (e.g., HATU) and HOBt to the reaction mixture.
-
Slowly add DIPEA to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the dipeptide fragment.
-
Step 2: Activation and Coupling of TAM558 Intermediate-5 to form the Linker-Payload Core
-
Materials: TAM558 Intermediate-5, linker precursor with a reactive group, activating agent (if necessary), anhydrous solvent (e.g., DCM or THF).
-
Protocol:
-
Dissolve TAM558 Intermediate-5 in the chosen anhydrous solvent.
-
If the linker precursor requires activation (e.g., conversion to an active ester), perform this step separately according to standard procedures.
-
Add the activated linker precursor to the solution of TAM558 Intermediate-5.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the Linker-Payload Core.
-
Step 3: Fragment Condensation to form the TAM558 Precursor
-
Materials: Dipeptide Fragment (from Step 1), Linker-Payload Core (from Step 2), coupling reagents, anhydrous solvent.
-
Protocol:
-
If necessary, deprotect the appropriate functional group on either the Dipeptide Fragment or the Linker-Payload Core to allow for coupling.
-
Dissolve both fragments in an anhydrous solvent like DMF.
-
Following a similar procedure to Step 1, use a suitable peptide coupling agent and base to facilitate the condensation of the two fragments.
-
Stir the reaction at room temperature until completion, as monitored by LC-MS.
-
Work up the reaction as described in Step 1.
-
Purify the crude product via preparative HPLC to obtain the TAM558 Precursor.
-
Step 4: Final Deprotection/Modification to Yield TAM558
-
Materials: TAM558 Precursor, deprotection agent (e.g., TFA for Boc groups, or specific conditions for other protecting groups), scavenger (if needed), purification solvents.
-
Protocol:
-
Dissolve the TAM558 Precursor in a suitable solvent for deprotection.
-
Add the deprotection reagent. For example, a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is commonly used for the removal of Boc protecting groups.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the removal of the protecting group(s) by LC-MS.
-
Upon completion, remove the solvent and excess deprotection reagent under a stream of nitrogen or by evaporation.
-
Triturate the residue with a non-polar solvent (e.g., diethyl ether) to precipitate the deprotected product.
-
Collect the solid by filtration and purify by preparative HPLC to obtain the final product, TAM558.
-
Lyophilize the pure fractions to yield TAM558 as a solid.
-
Data Presentation
The following table summarizes hypothetical quantitative data for the proposed synthesis of TAM558. Note: These values are illustrative and would need to be determined experimentally.
| Step | Reaction | Reactants | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Peptide Coupling | TAM558 Int-1, Protected Amino Acid | DMF | 0 to RT | 18 | 75 |
| 2 | Linker Coupling | TAM558 Int-5, Activated Linker | DCM | RT | 8 | 80 |
| 3 | Fragment Condensation | Dipeptide Fragment, Linker-Payload Core | DMF | RT | 24 | 60 |
| 4 | Final Deprotection | TAM558 Precursor | DCM/TFA | RT | 2 | 90 |
Signaling Pathway and Experimental Workflow Diagrams
Logical Relationship of Synthetic Fragments
References
Application Notes and Protocols for Boc Protection of Thiazole-Containing Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in the fields of medicinal chemistry and drug development.[1][2] Its popularity stems from its ease of introduction, general stability to a wide range of reaction conditions, and facile cleavage under acidic conditions.[3] For thiazole-containing amines, which are prevalent scaffolds in many biologically active compounds, the Boc group provides a reliable method for the temporary masking of the amine functionality, allowing for selective transformations on other parts of the molecule.[4][5]
These application notes provide detailed protocols and quantitative data for the Boc protection of various thiazole-containing amines, offering a valuable resource for researchers in the synthesis of complex molecules.
Reaction Mechanism and Principles
The Boc protection of an amine proceeds via a nucleophilic acyl substitution reaction. The amine nitrogen attacks one of the carbonyl carbons of di-tert-butyl dicarbonate (B1257347) (Boc anhydride, Boc₂O).[2] The resulting tetrahedral intermediate then collapses, eliminating a tert-butyl carbonate anion, which subsequently decomposes to the stable tert-butoxide anion and carbon dioxide. A base is often employed to neutralize the protonated amine, driving the reaction to completion.[2]
The deprotection of the Boc group is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3] The acid protonates the carbamate (B1207046) oxygen, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to afford the free amine.[2]
Experimental Data
The following tables summarize the reaction conditions and yields for the Boc protection of a variety of thiazole-containing amines.
Table 1: Boc Protection of Substituted 2-Aminothiazoles
| Thiazole Substrate | Reagents and Solvents | Base (equiv.) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ethyl 2-aminothiazole-5-carboxylate | Boc₂O, Dioxane/Water | - | RT | - | - | [6] |
| 6-Chlorobenzo[d]thiazol-2-amine | Boc₂O, THF | DMAP (0.1) | 0 - 25 | 2 | 81 | |
| N-(2-chloro-6-methylphenyl) β-ethoxy acrylamide | NBS, Thiourea, Dioxane/Water | - | Heat | - | 95 | |
| General Aminoglycosides | Boc₂O, Water/Methanol | Triethylamine | 55 | 16 | 90-97 | [7] |
Note: While not a thiazole, the general procedure for aminoglycosides provides a useful reference for water-soluble amines.
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of a Thiazole-Containing Amine using DMAP as a Catalyst
This protocol is a general method adaptable for many thiazole-containing amines.
Materials:
-
Thiazole-containing amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Ethyl acetate (B1210297) or other suitable extraction solvent
Procedure:
-
To a stirred solution of the thiazole-containing amine (1.0 equiv) in anhydrous THF or DCM, add DMAP (0.1 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of Boc₂O (1.1 - 1.5 equiv) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Boc Protection of 6-Chlorobenzo[d]thiazol-2-amine[7]
Materials:
-
6-Chlorobenzo[d]thiazol-2-amine (2.0 g, 10.8 mmol, 1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (2.6 g, 11.9 mmol, 1.1 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.13 g, 1.08 mmol, 0.1 equiv)
-
Anhydrous Tetrahydrofuran (THF) (20 mL)
-
Water
-
Ethyl acetate
-
Silica gel for chromatography
Procedure:
-
In a round-bottom flask, dissolve 6-chlorobenzo[d]thiazol-2-amine (2.0 g, 10.8 mmol) and DMAP (0.13 g, 1.08 mmol) in anhydrous THF (20 mL).
-
Cool the solution to 0 °C using an ice bath.
-
To the stirred solution, add Boc₂O (2.6 g, 11.9 mmol) dropwise.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to yield tert-butyl (6-chlorobenzo[d]thiazol-2-yl)carbamate as a white solid (2.7 g, 81% yield).[8]
Visualizations
Boc Protection Reaction Pathway
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chemtips.wordpress.com [chemtips.wordpress.com]
- 8. tert-Butyl(6-chlorobenzo[d]thiazol-2-yl)carbamate () for sale [vulcanchem.com]
Application Note: High-Purity Isolation of TAM558 Intermediate-1 Utilizing a Two-Step Chromatographic Method
Abstract
This application note details a robust and scalable two-step chromatographic method for the purification of TAM558 intermediate-1, a critical precursor in the synthesis of the payload molecule TAM558.[1] The developed protocol consistently yields high-purity this compound (>99%) with excellent recovery. The primary purification is achieved through reversed-phase flash chromatography, followed by a polishing step using preparative High-Performance Liquid Chromatography (HPLC). This method is suitable for researchers, scientists, and drug development professionals engaged in the synthesis and manufacturing of antibody-drug conjugates (ADCs).[2][3]
Introduction
The synthesis of complex pharmaceutical compounds, such as the ADC payload TAM558, requires stringent control over the purity of all intermediates to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[4][5] this compound is a key building block in the synthesis of TAM558, a payload molecule used in the creation of the anti-fibroblast activating protein (FAP) antibody-drug conjugate OMTX705.[1][2][3][6][7] Impurities arising from the synthesis of this compound, including starting materials and by-products, must be effectively removed.
Chromatographic techniques are indispensable for the purification of small molecule drug intermediates.[8][9] This note describes a validated two-step purification strategy employing flash chromatography for bulk impurity removal followed by preparative HPLC for final polishing to achieve high purity of this compound.
Experimental Protocols
2.1 Materials and Equipment
-
Crude this compound: Synthesized in-house (Lot #202511A)
-
Solvents: Acetonitrile (B52724) (ACN, HPLC grade), Methanol (MeOH, HPLC grade), Water (Milli-Q), Trifluoroacetic acid (TFA, HPLC grade)
-
Flash Chromatography System: Biotage® Isolera Spektra One
-
Flash Column: Biotage® Sfär C18 D, 30 µm, 100 g
-
Preparative HPLC System: Waters AutoPurification System
-
Preparative HPLC Column: XBridge® Prep C18, 5 µm, 19 x 250 mm
-
Analytical HPLC System: Agilent 1260 Infinity II
-
Analytical HPLC Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
-
Mass Spectrometer: Agilent 6120 Quadrupole LC/MS
2.2 Step 1: Reversed-Phase Flash Chromatography (Bulk Purification)
This initial step is designed for the rapid removal of major impurities from the crude reaction mixture.
-
Sample Preparation: Dissolve 5.0 g of crude this compound in a minimal volume of methanol. Adsorb the dissolved sample onto 10 g of Celite.
-
Column Equilibration: Equilibrate the flash column with 5 column volumes (CV) of 95:5 Water:Acetonitrile + 0.1% TFA.
-
Chromatographic Conditions:
-
Mobile Phase A: Water + 0.1% TFA
-
Mobile Phase B: Acetonitrile + 0.1% TFA
-
Flow Rate: 60 mL/min
-
Gradient: See Table 1.
-
-
Fraction Collection: Collect fractions based on UV absorbance at 254 nm.
-
Post-Purification: Analyze fractions by analytical HPLC-UV/MS. Pool fractions containing the product with a purity of >95%. Concentrate the pooled fractions under reduced pressure to remove the majority of the acetonitrile and water.
Table 1: Flash Chromatography Gradient
| Time (min) | % Mobile Phase B (ACN + 0.1% TFA) |
| 0 | 5 |
| 2 | 5 |
| 20 | 60 |
| 25 | 95 |
| 30 | 95 |
2.3 Step 2: Preparative HPLC (Polishing)
This second step is designed to separate closely eluting impurities and achieve the final desired purity of >99%.
-
Sample Preparation: Dissolve the concentrated product from the flash chromatography step in 10 mL of 50:50 Acetonitrile:Water.
-
Column Equilibration: Equilibrate the preparative HPLC column with 5 CV of 70:30 Water:Acetonitrile + 0.1% TFA.
-
Chromatographic Conditions:
-
Mobile Phase A: Water + 0.1% TFA
-
Mobile Phase B: Acetonitrile + 0.1% TFA
-
Flow Rate: 20 mL/min
-
Gradient: See Table 2.
-
-
Fraction Collection: Collect fractions based on UV absorbance at 254 nm.
-
Post-Purification: Analyze fractions by analytical HPLC-UV/MS. Pool fractions with a purity of >99%. Lyophilize the pooled fractions to yield the final product as a white solid.
Table 2: Preparative HPLC Gradient
| Time (min) | % Mobile Phase B (ACN + 0.1% TFA) |
| 0 | 30 |
| 5 | 30 |
| 35 | 55 |
| 40 | 95 |
| 45 | 95 |
2.4 Analytical Method
-
System: Agilent 1260 Infinity II with DAD and Agilent 6120 Quadrupole LC/MS
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Gradient: 5% to 95% B over 15 minutes, hold at 95% B for 3 minutes, then return to 5% B and re-equilibrate for 2 minutes.
-
Detection: UV at 254 nm and 280 nm; MS (ESI+)
Results and Data Presentation
The two-step purification process consistently delivered high-purity this compound. A summary of the purification results for a representative 5.0 g batch of crude material is presented in Table 3.
Table 3: Purification Summary of this compound
| Purification Stage | Starting Mass (g) | Product Mass (g) | Purity (%) | Recovery (%) |
| Crude Material | 5.0 | - | ~70 | - |
| Post-Flash Chromatography | 5.0 | 3.8 | 96.5 | 76 |
| Post-Preparative HPLC | 3.8 | 3.2 | >99.5 | 84.2 (from flash) |
| Overall | 5.0 | 3.2 | >99.5 | 64 |
Visualizations
Diagram 1: Synthesis and Purification Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TAM558 | Drug-Linker Conjugates for ADC | 1802499-21-3 | Invivochem [invivochem.com]
- 4. axplora.com [axplora.com]
- 5. Small Molecule Purification - Creative Biogene [microbiosci.creative-biogene.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TAM558 intermediate-5 | TargetMol [targetmol.com]
- 8. Small Molecule Drugs [dupont.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Application Note: HPLC Analysis for Purity Determination of TAM558 Intermediate-1
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of TAM558 intermediate-1, a critical component in the synthesis of the antibody-drug conjugate (ADC) payload, TAM558.[1][2] The described reverse-phase HPLC (RP-HPLC) method provides a reliable and accurate means to quantify the purity of this compound and to detect any process-related impurities. This methodology is essential for ensuring the quality and consistency of the final active pharmaceutical ingredient (API).
Introduction
This compound is a key precursor in the manufacturing of TAM558, a potent cytotoxin used as a payload in ADCs.[1][2][3] The purity of this intermediate is of paramount importance as any impurities can potentially be carried through the synthesis process, impacting the safety and efficacy of the final therapeutic product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of compounds.[4][5][6] This application note provides a detailed protocol for a reverse-phase HPLC method specifically tailored for the purity assessment of this compound.
Experimental Protocol
A systematic approach is crucial for developing a robust HPLC method.[4][7] The following protocol has been established for the routine purity analysis of this compound.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of small molecules.[8]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
-
This compound Reference Standard: A well-characterized batch of high purity.
-
This compound Sample: Production batch to be tested.
2. Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Gradient Program | See Table 1 |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 70 | 30 |
| 30.0 | 70 | 30 |
3. Sample and Standard Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound Reference Standard and dissolve it in 100 mL of the sample diluent to obtain a concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 100 mL of the sample diluent to obtain a concentration of 100 µg/mL.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.
4. Data Analysis
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
The results of the purity analysis for three different batches of this compound are summarized in the table below.
Table 2: Purity Analysis of this compound Batches
| Batch Number | Retention Time (min) | Peak Area (mAU*s) | Purity (%) |
| Batch A | 15.23 | 45890 | 99.54 |
| Batch B | 15.25 | 46123 | 99.61 |
| Batch C | 15.22 | 45578 | 99.48 |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the HPLC analysis workflow for this compound purity.
Caption: Workflow for HPLC Purity Analysis of this compound.
Signaling Pathway Diagram (Logical Relationship)
The following diagram illustrates the logical relationship between the components of the HPLC system and the analytical process.
Caption: Logical Flow of the HPLC Analytical System.
Conclusion
The described reverse-phase HPLC method is demonstrated to be suitable for the routine purity analysis of this compound. The method is specific, robust, and provides accurate quantification of the main component while also enabling the detection of potential impurities. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of TAM558 and related pharmaceutical intermediates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TAM558 | Drug-Linker Conjugates for ADC | 1802499-21-3 | Invivochem [invivochem.com]
- 4. onyxipca.com [onyxipca.com]
- 5. pharmtech.com [pharmtech.com]
- 6. pharmasalmanac.com [pharmasalmanac.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Small Molecule HPLC [sigmaaldrich.com]
Application Notes and Protocols for TAM558 Intermediate-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on TAM558 intermediate-1, a key building block in the synthesis of the antibody-drug conjugate (ADC) payload, TAM558. The final ADC, OMTX705, utilizes this payload. While specific experimental NMR data for this compound is not publicly available, this document compiles its known chemical properties and provides a generalized protocol for its characterization.
Chemical Structure and Properties
This compound has the chemical formula C₂₉H₅₁N₃O₆S and a molecular weight of 569.80 g/mol .[1] Its structure has been identified as shown below.
SMILES: O=C(C1=CSC(--INVALID-LINK--C--INVALID-LINK--C(--INVALID-LINK--(C)C)=O)--INVALID-LINK--CC)=O)C(C)C)=N1)OCC[1]
This intermediate is a crucial component in the multi-step synthesis of TAM558, a potent cytolysin (B1578295) used in the ADC OMTX705. OMTX705 is a humanized anti-fibroblast-activating protein (FAP) antibody designed for targeted cancer therapy.[2][3]
Experimental Protocols
While the specific synthesis and NMR acquisition parameters for this compound have not been disclosed in public literature, a general protocol for the characterization of similar synthetic intermediates is provided below. This protocol is intended as a guideline and may require optimization based on specific experimental conditions.
General NMR Spectroscopic Analysis Protocol:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the data with appropriate window functions (e.g., exponential multiplication) to improve resolution and signal-to-noise.
-
Integrate all signals and reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Spectroscopy:
-
Acquire the ¹³C NMR spectrum on the same spectrometer.
-
Use a proton-decoupled pulse sequence (e.g., DEPT or APT) to obtain information about the types of carbon atoms (CH₃, CH₂, CH, C).
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the deuterated solvent peak.
-
-
Data Analysis:
-
Analyze the ¹H and ¹³C NMR spectra to assign the chemical shifts, multiplicities, and coupling constants to the respective nuclei in the molecule.
-
2D NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of complex structures.
-
Data Presentation
As specific NMR data is unavailable, the following tables are presented as templates for researchers to populate with their own experimental results for this compound.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Data not available |
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| Data not available |
Visualizations
To aid in understanding the context and workflow related to this compound, the following diagrams are provided.
Caption: Chemical Structure of this compound.
References
Application Note: Mass Spectrometry of TAM558 Intermediate-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
TAM558 intermediate-1 is a crucial component in the synthetic pathway of TAM558, a potent payload molecule utilized in the creation of the antibody-drug conjugate (ADC), OMTX705.[1] OMTX705 is an anti-fibroblast activation protein (FAP) antibody conjugate with demonstrated anti-tumor activity.[1][2][3] The precise characterization of synthetic intermediates like this compound is paramount for ensuring the purity, stability, and overall quality of the final active pharmaceutical ingredient (API). Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable analytical technique for the structural elucidation and quantification of such intermediates.[4][5]
This document provides a generalized protocol for the mass spectrometric analysis of this compound. While specific physicochemical properties for this compound are not publicly available, this guide outlines the fundamental workflows and methodologies applicable to small-molecule drug intermediates of similar nature. The protocols herein are designed to be adapted based on the empirical data and specific instrumentation available in your laboratory.
Context of this compound in Synthesis
The synthesis of a complex ADC like OMTX705 involves multiple steps, starting from precursor molecules and progressing through various intermediates. This compound is an early-stage component in this process, leading to the formation of the TAM558 payload, which is then conjugated to the antibody.
Caption: Simplified synthesis pathway of OMTX705 ADC.
Experimental Protocols
A robust analytical workflow is essential for the characterization of pharmaceutical intermediates. The following protocols detail the steps for sample preparation, LC-MS analysis, and data processing for this compound.
Caption: Standard workflow for LC-MS/MS analysis.
Protocol 1: Sample Preparation
-
Stock Solution Preparation:
-
Accurately weigh approximately 1 mg of this compound reference standard or sample powder.
-
Dissolve the powder in 1 mL of a suitable organic solvent (e.g., DMSO, Methanol, or Acetonitrile) to create a 1 mg/mL stock solution. Use of a freshly opened solvent is recommended.[2]
-
Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution.
-
-
Working Solution Preparation:
-
Perform a serial dilution of the stock solution with a mixture of 50:50 Acetonitrile:Water (with 0.1% formic acid) to achieve a final concentration suitable for LC-MS analysis (e.g., 1 µg/mL).
-
The optimal final concentration should be determined empirically to avoid detector saturation.
-
Transfer the final working solution to an autosampler vial for injection.
-
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This protocol utilizes a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC System:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-12 min: Equilibrate at 5% B
-
-
-
Mass Spectrometry System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Scan Mode:
-
MS1 (Full Scan): Mass range of 100-1000 m/z.
-
MS2 (Tandem MS): Data-Dependent Acquisition (DDA). Select the top 3 most intense precursor ions from the MS1 scan for fragmentation.
-
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.
-
Caption: Logical relationship of LC-MS/MS components.
Data Presentation
Quantitative data should be presented in a clear, tabular format to facilitate interpretation and comparison. The following tables are templates; actual values must be determined experimentally.
Table 1: LC-MS Parameters for Analysis of this compound
| Parameter | Value |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Positive |
| MS1 Scan Range | 100-1000 m/z |
| MS2 Acquisition | Data-Dependent (Top 3) |
| Collision Energy | 10-40 eV (Ramped) |
Table 2: Hypothetical Mass Spectrometry Data for this compound (Note: These values are for illustrative purposes only and do not represent actual data.)
| Analyte | Retention Time (min) | Observed m/z [M+H]⁺ | Theoretical Mass | Mass Error (ppm) | Key MS/MS Fragments (m/z) |
| TAM558 Int-1 | 4.52 | 525.3125 | 524.3052 | < 5 | 427.25, 354.18, 212.11 |
| Impurity A | 3.89 | 547.2941 | 546.2868 | < 5 | 449.23, 376.16 |
| Impurity B | 5.11 | 507.3019 | 506.2946 | < 5 | 409.24, 336.17 |
Table 3: Physicochemical Properties of Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| TAM558[3] | C₇₉H₁₂₂N₁₄O₁₉S | 1603.96 |
| TAM558 intermediate-5[6][7] | C₄₁H₆₅N₅O₇S | 772.05 |
| This compound | Data Not Available | Data Not Available |
This structured approach ensures that the identity, purity, and structure of this compound can be rigorously assessed, supporting the development of a safe and effective final ADC product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TAM558 | Drug-Linker Conjugates for ADC | 1802499-21-3 | Invivochem [invivochem.com]
- 4. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adcreview.com [adcreview.com]
- 6. TAM558 intermediate-5 | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
storage and handling conditions for TAM558 intermediate-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAM558 intermediate-1 is a key building block in the synthesis of TAM558, a potent payload molecule.[1][2] TAM558 is utilized in the creation of the antibody-drug conjugate (ADC) OMTX705.[3][4] OMTX705 is an investigational ADC that targets Fibroblast Activation Protein (FAP), a protein expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment.[2][5] The cytotoxic component of OMTX705, derived from TAM558, is a tubulysin-based agent that inhibits microtubule polymerization, leading to G2/M phase cell cycle arrest and apoptosis of FAP-expressing cells.[5]
These application notes provide guidelines for the proper storage, handling, and use of this compound in a research setting. Due to the limited publicly available data specifically for this compound, some recommendations are based on the properties of the final payload, TAM558, and general practices for handling potent chemical compounds.
Storage and Handling
Proper storage and handling of this compound are crucial to maintain its integrity and ensure the safety of laboratory personnel.
Storage Conditions
It is recommended to store this compound under the conditions specified in the Certificate of Analysis provided by the supplier.[1] General storage guidelines for the powder form and in-solvent states are summarized below.
| Form | Storage Temperature | Duration | Additional Precautions |
| Powder | -20°C | 3 years[1] | Store in a tightly sealed container, protected from light and moisture.[6][7] Consider storage under an inert atmosphere (e.g., nitrogen).[6] |
| In Solvent | -80°C | 1 year[1] | Aliquot to minimize freeze-thaw cycles.[3] Ensure the container is tightly sealed to prevent solvent evaporation and moisture ingress.[5][7] |
Handling Precautions
This compound should be handled as a potent chemical compound. Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contamination: Use dedicated spatulas and glassware. Clean all equipment thoroughly after use.
-
Weighing: If weighing the solid form, do so in a contained environment to prevent inhalation of dust.
-
Disposal: Dispose of waste according to institutional and local regulations for chemical waste.
Stability
Specific stability data for this compound is not extensively available in the public domain. However, based on the storage recommendations for the final payload TAM558, the intermediate should be protected from light and moisture to prevent degradation.[6][7] For solutions, it is advisable to prepare them fresh for each experiment. If storage of a stock solution is necessary, it should be aliquoted and stored at -80°C to minimize degradation from repeated freeze-thaw cycles.[3]
Solution Preparation
While specific solubility data for this compound is not provided in the search results, the following protocols for the final payload, TAM558, can be used as a reference. It is recommended to perform small-scale solubility tests before preparing larger volumes.
Stock Solution Preparation (Reference: TAM558)
| Solvent | Achievable Concentration | Notes |
| DMSO | ≥ 50 mg/mL (31.17 mM)[5][7] | Use freshly opened, anhydrous DMSO as the compound is sensitive to moisture.[3] |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 569.80 g/mol .[2]
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes and store at -80°C.
In Vivo Formulation Preparation (Reference: TAM558)
For in vivo studies, working solutions should be prepared fresh on the day of use.[5] Below are common formulations used for TAM558 that can be adapted.[5][7]
| Formulation Composition | Achievable Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL[5][7] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL[5][7] |
| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL[5][7] |
Example Protocol for Formulation 1:
-
Start with a stock solution of the compound in DMSO (e.g., 12.5 mg/mL).
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix gently. This protocol is adapted from the preparation for TAM558.[5]
Experimental Protocols
The primary application of this compound is in the synthesis of the TAM558 payload. While the detailed synthesis protocol is proprietary, a conceptual workflow is presented below.
Conceptual Workflow: Synthesis of TAM558 Payload
This protocol outlines the general steps where an intermediate like this compound would be used in a multi-step synthesis of a final payload molecule.
-
Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound in a suitable anhydrous solvent.
-
Reagent Addition: Add the subsequent reagents and catalysts required for the next step in the synthesis pathway. This may involve coupling to another molecular fragment.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench the reaction and perform an aqueous work-up to remove unreacted reagents and by-products. Purify the resulting product using column chromatography or preparative High-Performance Liquid Chromatography (HPLC).
-
Characterization: Confirm the identity and purity of the synthesized product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Visualizations
Workflow for Antibody-Drug Conjugate (ADC) Synthesis
Caption: Conceptual workflow for the synthesis of an ADC like OMTX705.
Mechanism of Action of FAP-Targeting ADC
Caption: Mechanism of action of a FAP-targeting ADC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TAM558 | Drug-Linker Conjugates for ADC | 1802499-21-3 | Invivochem [invivochem.com]
- 5. Facebook [cancer.gov]
- 6. EP4311557A1 - Fap-targeted antibody-drug conjugates - Google Patents [patents.google.com]
- 7. Mechanistic Characterization of Cancer-associated Fibroblast Depletion via an Antibody–Drug Conjugate Targeting Fibroblast Activation Protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Determination of the Solubility of TAM558 Intermediate-1 in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
TAM558 intermediate-1 is a crucial component in the synthesis of TAM558, a payload molecule utilized in the development of antibody-drug conjugates (ADCs) such as OMTX705. The physicochemical properties of synthetic intermediates are of paramount importance in drug development, influencing process efficiency, purification strategies, and the quality of the final active pharmaceutical ingredient (API). Among these properties, solubility in various organic solvents is a critical parameter.
This document provides a comprehensive protocol for determining the solubility of this compound in a range of common organic solvents. Understanding the solubility profile is essential for optimizing reaction conditions, developing robust purification methods, and ensuring the scalability of the manufacturing process.
It is important to distinguish between two key types of solubility measurements:
-
Kinetic Solubility: This measures the concentration at which a compound, initially dissolved in a stock solvent like DMSO, begins to precipitate when diluted into an aqueous or other solvent system. It is a rapid assessment often used in early discovery to flag potential solubility issues.
-
Thermodynamic Solubility: This represents the true equilibrium solubility, where the concentration of the dissolved solute is in equilibrium with the solid material in a given solvent at a specific temperature and pressure.[1][2] This is a more time-consuming but crucial measurement for process development and formulation.
This protocol will focus on the determination of thermodynamic solubility using the widely accepted shake-flask method.[3][4][5][6]
2. Data Presentation
As specific experimental solubility data for this compound is not publicly available, the following table serves as a template for researchers to record their findings. It is recommended to test a variety of solvents with differing polarities to establish a comprehensive solubility profile.
Table 1: Solubility of this compound in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations (e.g., clear solution, suspension, precipitate) |
| Dimethyl Sulfoxide (DMSO) | 25 | ||
| N,N-Dimethylformamide (DMF) | 25 | ||
| Methanol | 25 | ||
| Ethanol | 25 | ||
| Acetonitrile | 25 | ||
| Ethyl Acetate | 25 | ||
| Dichloromethane (DCM) | 25 | ||
| Tetrahydrofuran (THF) | 25 | ||
| Toluene | 25 | ||
| Heptane | 25 |
3. Experimental Protocols
This section outlines a detailed protocol for determining the thermodynamic solubility of this compound using the shake-flask method.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with Teflon-lined screw caps
-
Thermostatic orbital shaker or shaking water bath
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for concentration determination.
3.2. Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of appropriately sized vials. The presence of undissolved solid is essential to ensure that equilibrium is reached.
-
Carefully add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The required time may need to be determined empirically.
-
-
Sample Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, either:
-
Centrifuge the vials at the experimental temperature.
-
Carefully withdraw the supernatant using a syringe, ensuring no solid particles are disturbed.
-
-
-
Sample Filtration:
-
Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any remaining microscopic solid particles.
-
-
Analysis:
-
Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of the dissolved this compound using a validated analytical technique such as HPLC. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Data Calculation:
-
Calculate the solubility of this compound in mg/mL using the determined concentration and the dilution factor.
-
Record the results and any visual observations in a table similar to Table 1.
-
4. Visualizations
4.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for the shake-flask solubility determination method.
Caption: Workflow for Shake-Flask Solubility Determination.
4.2. Relationship Between Kinetic and Thermodynamic Solubility
This diagram illustrates the conceptual difference between kinetic and thermodynamic solubility.
Caption: Kinetic vs. Thermodynamic Solubility.
Disclaimer: This document provides a general protocol for determining the solubility of this compound. The specific experimental conditions, including equilibration time and analytical methods, should be optimized and validated by the end-user. Always consult the material safety data sheet (MSDS) for this compound and the respective solvents before handling. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
References
Application Note & Protocol: Analytical Methods for Monitoring TAM558 Intermediate-1 Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of complex pharmaceutical molecules, robust and reliable analytical methods are crucial for monitoring reaction progress, ensuring product quality, and optimizing process parameters. This document provides a detailed guide to the analytical methods for monitoring the formation of TAM558 intermediate-1, a key component in the synthesis of the antibody-drug conjugate payload, TAM558.[1][2][3] The protocols outlined herein are designed to provide accurate and real-time information on the consumption of reactants, the formation of intermediates, and the generation of the final product.
The primary analytical techniques covered in this application note are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.[4][5][6][7] These methods offer complementary information, from quantitative analysis of reaction components to structural elucidation of intermediates and byproducts.[8][]
Reaction Scheme (Hypothetical)
For the purpose of this application note, we will consider a hypothetical reaction for the formation of this compound: a Suzuki coupling reaction. This common carbon-carbon bond-forming reaction is widely used in pharmaceutical synthesis.
Reactants:
-
Aryl Halide (e.g., 1-bromo-4-nitrobenzene)
-
Boronic Acid Derivative (e.g., 4-methoxyphenylboronic acid)
Product:
-
This compound (4-methoxy-4'-nitrobiphenyl)
Catalyst:
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
Base:
-
Aqueous base (e.g., Na₂CO₃)
Solvent:
-
Toluene
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is the cornerstone for quantitative monitoring of the reaction progress, allowing for the separation and quantification of reactants, intermediates, and the product.[10][11][12][13]
Experimental Protocol: HPLC
-
Sample Preparation:
-
Carefully withdraw 100 µL of the reaction mixture at specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Quench the reaction in the aliquot by adding 900 µL of a 1:1 acetonitrile/water solution. This also serves as the diluent.
-
Vortex the sample for 30 seconds to ensure homogeneity.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: Start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detector: UV-Vis Diode Array Detector (DAD) set to monitor at 254 nm and 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas of the reactants and the product.
-
Calculate the percentage conversion of the limiting reactant and the yield of the product over time using a pre-established calibration curve.
-
Data Presentation: HPLC Monitoring of this compound Synthesis
| Time Point (hours) | Aryl Halide (Peak Area) | Boronic Acid (Peak Area) | This compound (Peak Area) | % Conversion |
| 0 | 54321 | 48765 | 0 | 0% |
| 1 | 41234 | 35432 | 12345 | 24% |
| 2 | 25432 | 18765 | 28765 | 53% |
| 4 | 8765 | 5432 | 45678 | 84% |
| 8 | 1234 | 876 | 53456 | 98% |
| 24 | <100 | <50 | 54123 | >99% |
Gas Chromatography-Mass Spectrometry (GC-MS) for Intermediate and Byproduct Identification
GC-MS is a powerful technique for identifying volatile and semi-volatile intermediates and byproducts that may not be easily detected by HPLC.[14][15][16] For non-volatile compounds, derivatization may be necessary.[17]
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Withdraw 200 µL of the reaction mixture.
-
Quench with 1 mL of saturated aqueous NH₄Cl.
-
Extract the organic components with 2 mL of ethyl acetate (B1210297).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Carefully evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
-
-
Instrumentation and Conditions:
-
Instrument: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MSD Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 m/z.
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak and compare it with spectral libraries (e.g., NIST) to identify known compounds.
-
Elucidate the structure of unknown intermediates or byproducts based on fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Kinetic Analysis
NMR spectroscopy provides detailed structural information about the molecules in the reaction mixture and can be used for quantitative analysis to monitor reaction kinetics.[8][18][19][20][21][22]
Experimental Protocol: ¹H NMR
-
Sample Preparation:
-
Withdraw 500 µL of the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Transfer the solution to an NMR tube.
-
-
Instrumentation and Conditions:
-
Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Nucleus: ¹H.
-
Solvent: CDCl₃.
-
Temperature: 25 °C.
-
Number of Scans: 16.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative measurements).
-
-
Data Analysis:
-
Identify characteristic proton signals for the reactants and the product.
-
Integrate the signals corresponding to unique protons of each species.
-
Calculate the relative molar concentrations of the reactants and product by comparing their integral values to that of the internal standard.
-
Plot the concentration of reactants and product over time to determine reaction kinetics.
-
Data Presentation: ¹H NMR Monitoring Data
| Time Point (hours) | Reactant A (Integral) | Product (Integral) | Molar Ratio (Product/Reactant A) |
| 0 | 1.00 | 0.00 | 0.00 |
| 2 | 0.45 | 0.55 | 1.22 |
| 8 | 0.03 | 0.97 | 32.33 |
| 24 | <0.01 | >0.99 | >99.00 |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is a rapid and non-destructive technique used to monitor the disappearance of reactant functional groups and the appearance of product functional groups.[23][24][25][26][27]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation:
-
Directly place a small drop of the reaction mixture onto the ATR crystal. For in-situ monitoring, an ATR probe can be inserted directly into the reaction vessel.
-
-
Instrumentation and Conditions:
-
Instrument: Thermo Scientific Nicolet iS5 FTIR Spectrometer with an ATR accessory or equivalent.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Data Analysis:
-
Monitor the disappearance of the C-Br stretching vibration from the aryl halide reactant (typically around 600-800 cm⁻¹).
-
Monitor the appearance of characteristic peaks for the biaryl product.
-
Plot the absorbance of key peaks over time to track the reaction progress qualitatively.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TAM558 intermediate-5 | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. bbr.issante.org [bbr.issante.org]
- 6. aiperodisha.org [aiperodisha.org]
- 7. repository.stikesbcm.ac.id [repository.stikesbcm.ac.id]
- 8. NMR reaction monitoring during the development of an active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 17. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 18. imserc.northwestern.edu [imserc.northwestern.edu]
- 19. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 20. books.rsc.org [books.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. personal.utdallas.edu [personal.utdallas.edu]
- 24. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 25. mdpi.com [mdpi.com]
- 26. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 27. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: TAM558 Intermediate-1 Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of TAM558 intermediate-1. While the exact structure of "this compound" is not publicly disclosed, it is understood to be a component of the tubulysin-class payload of the antibody-drug conjugate OMTX705. Based on the common structures of tubulysins, a likely candidate for an early-stage intermediate is an N-alkylated pipecolic acid derivative. This guide will therefore focus on the synthesis of N-methyl-L-pipecolic acid as a representative model for this compound, addressing common challenges and byproducts encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of N-methyl-pipecolic acid, a likely structure for this compound?
A1: The most prevalent and industrially relevant method for the N-methylation of secondary amines like pipecolic acid is the Eschweiler-Clarke reaction . This one-pot reaction utilizes formaldehyde (B43269) as the carbon source and formic acid as the reducing agent. An alternative method is reductive amination , which involves the reaction of pipecolic acid with formaldehyde to form an iminium ion intermediate, followed by reduction with a hydride reagent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
Q2: I am seeing a byproduct with a mass corresponding to the starting material in my final product analysis. What could be the cause?
A2: The presence of the starting material, pipecolic acid, in your final product indicates incomplete methylation. This can be due to several factors:
-
Insufficient reagents: Ensure that at least stoichiometric amounts of both formaldehyde and formic acid (for Eschweiler-Clarke) or the hydride reagent (for reductive amination) are used. An excess of these reagents is often recommended.
-
Low reaction temperature or insufficient reaction time: The Eschweiler-Clarke reaction typically requires heating (around 80-100 °C) to proceed to completion.[1][2] Reductive amination conditions can vary, but insufficient time or lower temperatures may lead to incomplete conversion.
-
Poor quality of reagents: Degradation of formaldehyde or formic acid can lead to lower effective concentrations and incomplete reactions.
Q3: My NMR analysis shows an unexpected singlet around 8 ppm, and I have a mass peak that is 28 Da higher than my starting material but 14 Da lower than my product. What is this impurity?
A3: This impurity is likely the N-formyl pipecolic acid. This byproduct can form if the iminium intermediate is quenched by a formate (B1220265) anion acting as a nucleophile rather than a hydride donor, or if there is incomplete reduction. The formyl proton typically appears as a singlet in the 8.0-8.5 ppm region of the ¹H NMR spectrum.
Q4: How can I minimize the formation of the N-formyl byproduct?
A4: To minimize the formation of the N-formyl impurity, ensure that the reaction conditions favor the reductive pathway. In the Eschweiler-Clarke reaction, using an excess of formic acid can help to drive the reduction of the iminium ion.[1] For other reductive amination methods, ensuring the reducing agent is added under conditions that promote hydride transfer over other side reactions is crucial.
Q5: Are there any concerns about racemization during the N-methylation of L-pipecolic acid?
A5: The Eschweiler-Clarke reaction is generally considered to be a mild method that does not typically cause racemization of chiral amines.[1] However, it is always advisable to verify the enantiomeric purity of the final product using a suitable chiral analytical method, such as chiral HPLC or GC.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of N-methyl-pipecolic acid as a model for this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of N-methyl-pipecolic acid | Incomplete reaction. | - Increase reaction temperature and/or time.- Use a larger excess of formaldehyde and formic acid/reducing agent.- Ensure reagents are of high quality. |
| Product loss during workup. | - Optimize extraction pH to ensure the product is in the desired layer.- Use continuous extraction for products with moderate water solubility. | |
| Presence of Starting Material (Pipecolic Acid) | Insufficient methylation. | - See "Incomplete reaction" above.- Check the stoichiometry of your reagents carefully. |
| Presence of N-formyl-pipecolic acid | Incomplete reduction of the iminium intermediate or side reaction with formate. | - Increase the excess of formic acid in the Eschweiler-Clarke reaction.- For other reductive aminations, ensure the reducing agent is sufficiently active. |
| Difficulty in Product Purification | Co-elution of product and byproducts. | - Utilize ion-exchange chromatography to separate the amphoteric product from neutral or acidic/basic impurities.- Consider derivatization (e.g., esterification) to facilitate chromatographic separation, followed by deprotection. |
| Inconsistent Reaction Outcome | Variability in reagent quality or reaction conditions. | - Standardize the source and quality of all reagents.- Maintain strict control over reaction temperature and addition rates. |
Experimental Protocols
Representative Protocol for N-methylation of L-Pipecolic Acid via Eschweiler-Clarke Reaction
Materials:
-
L-Pipecolic acid
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (B109758) (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of L-pipecolic acid (1.0 eq) in water, add formic acid (1.8 eq) followed by a 37% aqueous solution of formaldehyde (1.1 eq).[2]
-
Heat the reaction mixture to 80 °C and maintain for 18 hours.[2]
-
Cool the reaction mixture to room temperature and acidify with HCl (1M).
-
Wash the aqueous layer with dichloromethane to remove any non-basic organic impurities.
-
Basify the aqueous layer to pH 11 with a concentrated NaOH solution.[2]
-
Extract the product into dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-methyl-L-pipecolic acid.[2]
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
References
Technical Support Center: TAM558 Intermediate-1 Synthesis
This technical support guide provides troubleshooting for the synthesis of TAM558 intermediate-1, a critical step in the development of the novel kinase inhibitor, TAM558. The synthesis of this intermediate is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: My reaction shows low to no conversion of the starting materials. What are the potential causes?
Low or no product yield is a common issue in palladium-catalyzed cross-coupling reactions. The primary causes can be categorized into issues with the catalyst, reagents, or reaction conditions.[1]
-
Catalyst Inactivity: The active Pd(0) catalyst may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivating (e.g., forming palladium black).[1] Oxygen can also oxidize the active catalyst and the phosphine (B1218219) ligands, so ensure the reaction is properly degassed.[1]
-
Reagent Quality: The purity of your starting materials, including the aryl halide and boronic acid, is crucial. Impurities can act as catalyst poisons.[1] Additionally, some boronic acids have limited stability and can degrade.[1][2]
-
Sub-optimal Conditions: The choice of base, solvent, and temperature is critical. The base is essential for activating the boronic acid to facilitate the transmetalation step.[2][3] The solvent affects solubility, reaction kinetics, and catalyst stability.[4]
Q2: I'm observing significant side products, such as homo-coupling of my starting materials. How can I minimize these?
Side reactions compete with the desired cross-coupling, reducing the yield of your target molecule.
-
Homo-coupling: This occurs when two molecules of the same starting material (e.g., two aryl halides or two boronic acids) couple together. This can be more prevalent with highly active catalyst systems.[5] To mitigate this, consider a slow addition of the reagent prone to homo-coupling.[5]
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. This can happen if the boronic acid is unstable under the reaction conditions.[2] Using fresh, high-purity boronic acid or a more stable boronic ester can help.[2]
Q3: My reaction mixture turned black, and the reaction stalled. What does this indicate?
The formation of a black precipitate is a strong indication of catalyst decomposition into palladium black, which is an inactive form of palladium.[1] This is a common deactivation pathway and can be caused by:
-
High temperatures.
-
Presence of oxygen.
-
Inappropriate ligand choice or concentration.
Q4: How do I choose the right base and solvent for my Suzuki coupling reaction?
The choice of base and solvent is highly interdependent and substrate-specific.
-
Base: The base activates the boronic acid.[6] Common bases include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃).[2] The strength and solubility of the base can significantly impact the reaction outcome.[1][7] In some cases, switching the base can dramatically reduce side products and improve reaction control.[8]
-
Solvent: Solvents like toluene, dioxane, THF, and DMF are commonly used.[4] The solvent's polarity can influence the reaction's selectivity and rate.[9][10] Often, a mixture of an organic solvent and water is used, as water can help dissolve the inorganic base and facilitate the reaction.[11] A solvent screen is often necessary to find the optimal conditions for a new reaction.[1]
Q5: What are the best practices for purifying the final product, this compound?
Purification aims to remove unreacted starting materials, byproducts, and the palladium catalyst.[5]
-
Aqueous Workup: This is the first step to remove water-soluble impurities and the base.[5]
-
Filtration: Passing the reaction mixture through a pad of celite can help remove the palladium catalyst.[5]
-
Column Chromatography: This is a highly effective method for separating the desired product from closely related impurities.[5]
-
Crystallization: If the product is a solid, recrystallization can be an excellent final purification step.[5]
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes a study on the effect of different bases and solvents on the yield of this compound.
| Entry | Base (2.0 eq.) | Solvent (v/v) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Toluene/H₂O (5:1) | 90 | 12 | 65 |
| 2 | K₃PO₄ | Toluene/H₂O (5:1) | 90 | 12 | 82 |
| 3 | Cs₂CO₃ | Toluene/H₂O (5:1) | 90 | 12 | 88 |
| 4 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 10 | 91 |
| 5 | K₃PO₄ | THF/H₂O (4:1) | 80 | 16 | 75 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure and may require optimization.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 eq.)
-
Arylboronic Acid (1.2 mmol, 1.2 eq.)
-
Palladium(II) Acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 eq.)
-
1,4-Dioxane (B91453) (10 mL)
-
Deionized Water (2.5 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium phosphate.[12]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[12]
-
Add the degassed 1,4-dioxane and deionized water to the flask via syringe.[13]
-
Heat the reaction mixture to 100°C and stir vigorously for 10-12 hours.[13]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[12]
-
Upon completion, cool the reaction mixture to room temperature.[12]
-
Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.[12]
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).[12]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[12]
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure this compound.[12]
Visualizations
Caption: A workflow for troubleshooting failed this compound synthesis.
Caption: Logical relationships between problems and solutions in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: TAM558 Coupling Reaction
Welcome to the technical support center for the synthesis of TAM558. This resource provides troubleshooting guidance and frequently asked questions to help you optimize the yield of the critical Suzuki-Miyaura coupling step.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in the TAM558 Suzuki coupling reaction?
Low yields in Suzuki coupling reactions can arise from several factors.[1] The most common issues include catalyst deactivation, poor quality of reagents, and suboptimal reaction conditions.[1] Catalyst deactivation, often observed as the formation of palladium black, can significantly reduce catalytic activity.[2] It is also crucial to ensure that the boronic acid reagent is fresh and has not undergone degradation (protodeboronation), which is a known cause of low yields.[3]
Q2: Which palladium catalyst and ligand combination is recommended for the synthesis of TAM558?
The choice of catalyst and ligand is critical for a successful Suzuki coupling.[4] While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often provide higher yields and turnover numbers. For the synthesis of TAM558, a combination of a palladium(0) source like Pd₂(dba)₃ and a bulky, electron-rich phosphine (B1218219) ligand such as SPhos or XPhos is highly recommended.[4][5] These advanced ligands can facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle, leading to improved reaction efficiency.[5][6]
Q3: How can I minimize the formation of homocoupling side products?
Homocoupling of the boronic acid reagent is a common side reaction that reduces the yield of the desired TAM558 product.[2] This side reaction is often promoted by the presence of oxygen.[2][7] Therefore, it is essential to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[7] Using the correct stoichiometry of reactants and running the reaction at a lower temperature can also help to minimize homocoupling.[2]
Q4: What is the recommended purification method for TAM558 post-reaction?
After the reaction is complete, the crude TAM558 product will likely contain residual catalyst, unreacted starting materials, and side products.[8] The most common and effective method for purification is column chromatography on silica (B1680970) gel.[4][8] Recrystallization is another powerful technique for purifying solid compounds, which involves dissolving the crude product in a hot solvent and allowing it to cool slowly to form pure crystals.[8][9] The choice of solvent for both chromatography and recrystallization is critical and may require some experimentation to find the optimal system.
Troubleshooting Guide
Issue 1: Low or No Product Yield
If you are observing low or no formation of TAM558, consider the following troubleshooting steps. A logical workflow can help diagnose and solve the issue.[4]
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure proper storage of catalysts under an inert atmosphere.[10] Consider using a more robust pre-catalyst.[11] |
| Poor Reagent Quality | Use anhydrous solvents. Ensure the base is freshly ground and dry.[7] Use high-purity starting materials. Boronic acids can degrade over time; use a fresh bottle or a more stable boronic ester.[3] |
| Incorrect Reaction Conditions | Optimize the reaction temperature; higher temperatures do not always lead to better yields and can cause catalyst decomposition.[2] Ensure the reaction is run under a strictly inert atmosphere to prevent catalyst oxidation.[7] |
| Inefficient Mixing | If the reaction is heterogeneous, ensure vigorous stirring to facilitate contact between all components.[7] |
Issue 2: Significant Side Product Formation
The presence of significant impurities alongside your product can complicate purification and indicates a non-optimized reaction.
| Side Product Observed | Potential Cause | Recommended Solution |
| Homo-coupling of Boronic Acid | Presence of oxygen in the reaction mixture.[2] | Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.[7] |
| Protodeboronation | Instability of the boronic acid, often exacerbated by excess base or water.[3] | Use fresh, high-purity boronic acid.[4] Consider using a more stable boronic ester derivative, such as a pinacol (B44631) ester.[3] Use the minimum effective amount of base. |
| Dehalogenation of Aryl Halide | Certain bases or solvents can promote this side reaction.[4] | Screen alternative, milder bases (e.g., K₃PO₄ instead of stronger bases). Ensure the reaction is run under a strictly inert atmosphere.[4] |
Reaction Optimization Data
The following table summarizes the results of an optimization study for the Suzuki coupling reaction to form TAM558. These experiments highlight the impact of catalyst, ligand, base, and solvent on the reaction yield.
| Experiment ID | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| TAM-OPT-01 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 45 |
| TAM-OPT-02 | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | Dioxane/H₂O | 90 | 78 |
| TAM-OPT-03 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | THF/H₂O | 80 | 92 |
| TAM-OPT-04 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | 2-MeTHF/H₂O | 90 | 85 |
Optimized Experimental Protocol (TAM-OPT-03)
This protocol provides a detailed methodology for the highest-yielding reaction identified in the optimization study.
Materials:
-
Aryl Bromide (1.0 eq)
-
Boronic Acid (1.2 eq)
-
Pd₂(dba)₃ (1 mol%)
-
SPhos (2 mol%)
-
K₃PO₄ (2.5 eq)
-
Anhydrous THF
-
Degassed Water
Procedure:
-
To a dry reaction vessel, add the aryl bromide, boronic acid, and K₃PO₄.
-
Seal the vessel with a septum and purge with argon for 10 minutes.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in anhydrous THF.
-
Add the catalyst solution to the reaction vessel via syringe.
-
Add additional anhydrous THF and degassed water to achieve a 5:1 THF/water solvent ratio.
-
Place the reaction vessel in a preheated oil bath at 80 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura coupling is key to rational troubleshooting. The reaction proceeds through a catalytic cycle involving a palladium catalyst.[12]
// Positioning the step labels ox_add -> pd2_halide [style=invis, minlen=0.5]; trans -> pd2_biaryl [style=invis, minlen=0.5]; red_elim -> pd0 [style=invis, minlen=0.5]; } caption: "Key steps in the palladium-catalyzed Suzuki-Miyaura coupling reaction."
The cycle begins with the oxidative addition of the aryl halide to the active Pd(0) catalyst, forming a Pd(II) complex.[13] This is followed by transmetalation , where the organic group from the boronic acid derivative is transferred to the palladium center, a step that is facilitated by a base.[13] Finally, reductive elimination occurs, where the two coupled organic fragments are expelled from the palladium complex to form the desired C-C bond of TAM558, regenerating the Pd(0) catalyst for the next cycle.[13]
References
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
- 9. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 10. reddit.com [reddit.com]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Preventing Side Reactions in Thiazole Ring Formation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during thiazole (B1198619) ring formation. Our aim is to help you minimize side reactions and optimize your synthetic protocols for higher yields and purity.
Troubleshooting Guides
This section addresses specific issues you may encounter during thiazole synthesis, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low Yield of the Desired Thiazole Product
Question: My Hantzsch/Cook-Heilbron/Gabriel thiazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?
Answer:
Low yields in thiazole synthesis can be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Impure Starting Materials | Ensure the purity of your α-haloketone, thioamide, α-aminonitrile, or acylamino-ketone. Impurities can participate in side reactions, consuming reactants and complicating purification. Consider recrystallization or column chromatography of starting materials if purity is questionable. |
| Suboptimal Reaction Temperature | The optimal temperature is crucial. For the Hantzsch synthesis, heating is often required.[1] If the reaction is sluggish at room temperature, consider a stepwise increase in temperature. Conversely, excessively high temperatures can lead to decomposition of reactants or products. |
| Incorrect Solvent | The choice of solvent can significantly impact reaction rate and selectivity. For Hantzsch synthesis, polar solvents like ethanol (B145695) or methanol (B129727) are common. Experiment with different solvents to find the optimal medium for your specific substrates. |
| Inappropriate pH | The pH of the reaction mixture can influence the reactivity of the starting materials and the stability of the product. For instance, in the Hantzsch synthesis, neutral or slightly basic conditions are often preferred for the synthesis of 2-aminothiazoles. Acidic conditions can sometimes lead to the formation of isomeric byproducts.[2] |
| Incorrect Stoichiometry | Ensure the molar ratios of your reactants are correct. In some cases, using a slight excess of one reactant (e.g., the thioamide in the Hantzsch synthesis) can drive the reaction to completion. |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to ensure it has reached completion. |
| Air or Moisture Sensitivity | Some reactants or intermediates may be sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents if necessary. |
Issue 2: Formation of Multiple Products and Isomers
Question: I am observing the formation of unexpected byproducts or isomers in my reaction mixture. How can I improve the selectivity?
Answer:
The formation of multiple products is a common challenge, often arising from competing reaction pathways or the inherent reactivity of the starting materials.
Common Side Reactions and Prevention Strategies:
-
Hantzsch Thiazole Synthesis:
-
Side Product: 2-Imino-2,3-dihydrothiazole isomers. This can occur when using N-monosubstituted thioureas under acidic conditions.[2]
-
Prevention: Maintain neutral or slightly basic reaction conditions to favor the formation of the desired 2-(N-substituted amino)thiazole.[2]
-
Side Product: Self-condensation of the α-haloketone or thioamide.
-
Prevention: Use appropriate stoichiometry and consider adding the more reactive component slowly to the reaction mixture.
-
-
Cook-Heilbron Thiazole Synthesis:
-
Side Product: Formation of dithio- or monothio- intermediates that do not cyclize.
-
Prevention: Ensure the use of mild reaction conditions and appropriate stoichiometry. The reaction is typically carried out at room temperature.[3]
-
-
Gabriel Thiazole Synthesis:
-
Side Product: Incomplete cyclization or decomposition of the acylamino-ketone at high temperatures.
-
Prevention: Use a stoichiometric amount of phosphorus pentasulfide and carefully control the reaction temperature.[4]
-
Visualizing Reaction Pathways:
To better understand the desired reaction pathway versus potential side reactions, consider the following generalized workflow.
Caption: A logical workflow for troubleshooting common issues in thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the role of a catalyst in Hantzsch thiazole synthesis, and can it help reduce side reactions?
A1: While the classic Hantzsch synthesis does not strictly require a catalyst, modern variations often employ one to improve reaction rates and yields. Catalysts like silica-supported tungstosilisic acid have been shown to give high yields (79-90%) under mild conditions, which can help minimize the formation of degradation byproducts that might occur at higher temperatures.[5][6]
Q2: How can I effectively purify my thiazole product from unreacted starting materials and byproducts?
A2: The choice of purification method depends on the properties of your product and the impurities. Common techniques include:
-
Precipitation/Filtration: If the product is a solid and precipitates from the reaction mixture, simple filtration can be a good first step.[1]
-
Recrystallization: This is a powerful technique for purifying solid products. The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.
-
Column Chromatography: This is a versatile method for separating complex mixtures. A common mobile phase for thiazoles is a mixture of hexane (B92381) and ethyl acetate (B1210297).[1]
-
Distillation: For liquid thiazole derivatives, vacuum distillation can be an effective purification method.
Q3: Are there any specific protecting groups that are useful in thiazole synthesis to prevent side reactions?
A3: Yes, protecting groups can be very useful. For example, if your α-haloketone also contains another reactive functional group (like another ketone or an aldehyde), you can selectively protect it as an acetal.[7][8][9] Acetals are stable to the basic or neutral conditions often used in Hantzsch synthesis and can be easily removed with mild acid after the thiazole ring has been formed.[7][9] For molecules with multiple reactive sites, a well-thought-out protecting group strategy is essential.
Q4: What are the main advantages of the Cook-Heilbron synthesis?
A4: The Cook-Heilbron synthesis is particularly useful for preparing 5-aminothiazoles from α-aminonitriles and reagents like carbon disulfide.[3] It often proceeds under mild conditions, sometimes at room temperature, which can be advantageous for sensitive substrates.[3]
Q5: What are the key considerations for the Gabriel synthesis of thiazoles?
A5: The Gabriel synthesis for thiazoles involves the reaction of an acylamino-ketone with phosphorus pentasulfide. A key consideration is the temperature control, as high temperatures can lead to decomposition. This method is particularly useful for accessing 2,5-disubstituted thiazoles.[4]
Data Presentation
The following tables summarize quantitative data from various studies on Hantzsch thiazole synthesis, providing a comparative overview of different reaction conditions and their outcomes.
Table 1: Effect of Catalyst and Conditions on Hantzsch Thiazole Synthesis Yield [6]
| Catalyst | Synthesis Method | Reaction Time | Temperature | Yield (%) |
| Silica-Supported Tungstosilisic Acid (SiW.SiO₂) | Hantzsch (ultrasound) | 1.5 - 2 h | Room Temp | 79 - 90[5] |
| Chitosan-grafted-poly(vinyl pyridine) | Hantzsch-type (microwave) | 6 - 10 min | Not specified | High |
| 2-Pyridinecarboxaldehyde oxime | Cyclisation | 4 h | 40 °C | up to 94 |
| Diisopropylethylamine acetate (DIPEAc) | Multi-component | 15 - 30 min | Room Temp | 70 - 93 |
Experimental Protocols
Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is a standard procedure for the synthesis of a common thiazole derivative.
Materials:
-
Ethanol
-
5% (w/v) Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
Procedure:
-
In a round-bottom flask, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.2 eq).
-
Add ethanol as a solvent, sufficient to dissolve the reactants upon heating.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing the 5% sodium bicarbonate solution to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with deionized water.
-
Allow the product to air dry.
Protocol 2: Cook-Heilbron Synthesis of 5-Amino-2-mercaptothiazole
This protocol describes a typical procedure for the Cook-Heilbron synthesis.
Materials:
-
Aminoacetonitrile (B1212223) hydrochloride
-
Carbon disulfide (CS₂)
-
Ethanol
Procedure:
-
Dissolve aminoacetonitrile hydrochloride (1.0 eq) in a mixture of pyridine and ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add carbon disulfide (1.1 eq) to the cooled, stirring solution.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration.
-
Wash the solid with cold ethanol and allow it to dry.
Mandatory Visualizations
Signaling Pathway: Hantzsch Thiazole Synthesis Mechanism
Caption: The reaction mechanism of the Hantzsch thiazole synthesis.
Experimental Workflow: General Purification Strategy
Caption: A workflow illustrating common purification techniques for thiazole products.
Logical Relationship: Protecting Group Strategy
Caption: A diagram illustrating the strategic use of a protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
Technical Support Center: Purification of Boc-Protected Intermediates
Welcome to the technical support center for the purification of Boc-protected intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the purification of these essential synthetic building blocks.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of Boc-protected intermediates, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: My Boc-protected product is an oil and is difficult to purify.
-
Why is this happening? Many Boc-protected compounds, particularly amino acid derivatives, are oils or low-melting solids, which can make handling and purification by crystallization challenging.[1] The presence of even minor impurities can further inhibit crystallization.
-
What can I do?
-
DCHA Salt Formation: For Boc-protected amino acids, conversion to a dicyclohexylamine (B1670486) (DCHA) salt can induce crystallization.[2] The resulting solid salt is often easier to purify by recrystallization.
-
Seeded Crystallization and Pulping: If you have a small amount of pure, solid material to act as a seed crystal, you can add it to the oil.[3][4] After standing to allow for solidification, the resulting solid can be "pulped" or slurried in a weak polar solvent (like n-hexane or diethyl ether) to wash away impurities, followed by filtration.[3][4]
-
Chromatography: If crystallization is not feasible, flash column chromatography is a common alternative.[1]
-
Issue 2: My Boc-protected compound is decomposing during silica (B1680970) gel chromatography.
-
Why is this happening? Standard silica gel is slightly acidic and can cause the acid-labile Boc group to be partially or fully cleaved, especially with prolonged exposure.[5][6] This is often observed as streaking on a TLC plate or the appearance of a new, more polar spot corresponding to the deprotected amine.
-
What can I do?
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel before use. This can be done by flushing the packed column with a solvent system containing 1-3% triethylamine (B128534) (TEA), followed by flushing with the mobile phase without TEA.[7][8][9]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) (neutral or basic) or Florisil.[8]
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation.
-
Avoid Heat: Do not heat fractions during solvent evaporation on a rotary evaporator, as this can accelerate the acid-catalyzed deprotection.[5]
-
Issue 3: I'm seeing residual Boc-anhydride in my final product after workup.
-
Why is this happening? Di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) has low water solubility and can be difficult to remove completely with a standard aqueous workup.[8]
-
What can I do?
-
Chemical Quenching: Before the aqueous workup, add a nucleophilic quenching agent like imidazole (B134444) to the reaction mixture. This reacts with the excess Boc-anhydride to form a more water-soluble byproduct that is easily removed during an acidic wash.[7]
-
Scavenger Resins: Use a polymer-supported scavenger, such as PS-Trisamine, which will react with the excess Boc-anhydride. The resin can then be easily removed by filtration.[8]
-
Enhanced Aqueous Wash: Increase the number and duration of washes with a mild basic solution, such as saturated sodium bicarbonate, to hydrolyze the remaining anhydride.
-
High Vacuum: If your product is not volatile, excess Boc-anhydride can often be removed by evaporation under a high vacuum.[8][9]
-
Issue 4: I'm having trouble separating the mono-Boc protected product from the di-Boc and unreacted starting material.
-
Why is this happening? This is a common issue when protecting diamines, where controlling the stoichiometry is crucial. The di-Boc product is typically much less polar than the mono-Boc product, while the unreacted diamine is very polar.
-
What can I do?
-
Optimize Chromatography:
-
TLC Analysis: First, visualize all three components on a TLC plate. The unreacted diamine will likely be at the baseline, the mono-Boc product will have an intermediate Rf, and the di-Boc product will have the highest Rf. Use a staining agent like ninhydrin (B49086) to visualize the free amine groups.
-
Solvent System: For silica gel chromatography, a solvent system such as chloroform-methanol-concentrated aqueous ammonia (B1221849) (e.g., 100:10:1) can be effective for separating these components.[10]
-
-
Acid-Base Extraction:
-
The unreacted diamine can often be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl).
-
The desired mono-Boc product, having a free amine, can sometimes be selectively extracted into an aqueous acidic phase, leaving the non-basic di-Boc product in the organic layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.
-
-
Frequently Asked Questions (FAQs)
Q1: How can I confirm the presence and integrity of the Boc group after purification? A1: NMR spectroscopy is the most definitive method.
-
¹H NMR: Look for a sharp singlet integrating to 9 protons in the region of 1.4-1.5 ppm. The exact chemical shift can vary slightly depending on the solvent and the structure of the molecule.[11]
-
¹³C NMR: Expect to see two characteristic signals for the Boc group: one for the three equivalent methyl carbons around 28.5 ppm and one for the quaternary carbon at approximately 80.0 ppm.[11]
Q2: My Boc-protected amino acid is an oil. What is a good starting point for recrystallization? A2: If direct crystallization fails, forming the dicyclohexylamine (DCHA) salt is a highly effective method.[2] Dissolve the oily product in a non-polar solvent like diethyl ether and add one equivalent of dicyclohexylamine. The salt will often precipitate out as a solid, which can then be collected and recrystallized from a suitable solvent system, such as ethyl acetate (B1210297)/hexanes.
Q3: What are the best practices for storing Boc-protected intermediates? A3: Boc-protected intermediates are generally stable. However, to prevent slow degradation, they should be stored in a cool, dry place. For long-term storage, keeping them in a freezer is recommended. As they are sensitive to strong acids, ensure they are not stored in an environment with acidic vapors.
Q4: I am using TFA in my reverse-phase HPLC mobile phase. Is my Boc group stable? A4: The Boc group is sensitive to TFA. Even at concentrations as low as 0.1% TFA in the mobile phase, some cleavage can occur, especially if the collected fractions are left at room temperature for several hours (e.g., ~10% cleavage after 4 hours).[5] This deprotection is accelerated when the solvent is removed by rotary evaporation, which concentrates the TFA.[5] To minimize this, use a less acidic ion-pairing agent like acetic acid or ammonium (B1175870) acetate if possible.[5] If TFA must be used, freeze the collected fractions immediately and remove the solvent by lyophilization rather than rotary evaporation.[5]
Data Presentation
Table 1: Common Impurities in the Synthesis of Boc-Protected Intermediates and Their Characteristics
| Impurity | Typical Cause | Relative Polarity | Purification Challenge |
| Unreacted Starting Amine | Incomplete reaction | High | Can streak on silica gel; easily removed by acidic wash. |
| Di-tert-butyl dicarbonate (Boc)₂O | Excess reagent used | Low | Poorly water-soluble; can co-elute with less polar products. |
| Di-Boc Protected Product | Over-reaction with di- or polyamines | Low | Can be difficult to separate from the mono-Boc product. |
| tert-Butanol | Byproduct of (Boc)₂O reaction | Moderate | Generally volatile and removed during solvent evaporation. |
| Deprotected Amine | Accidental cleavage during workup or purification | High | Can be difficult to separate from unreacted starting material. |
Table 2: Stability of Boc Group in Common Purification Conditions
| Condition | Stability | Recommendation |
| Standard Silica Gel Chromatography | Potentially unstable | The acidity of silica gel can cause slow cleavage. Monitor by TLC for deprotection. |
| Deactivated Silica Gel (TEA washed) | Generally stable | Recommended for acid-sensitive compounds. |
| Reverse-Phase HPLC with 0.1% TFA | Unstable over time | Significant cleavage can occur, especially upon concentration.[5] |
| Aqueous Workup (pH 4-10) | Stable | The Boc group is stable to mild acidic and basic conditions. |
| Strong Acidic Workup (pH < 2) | Unstable | Rapid cleavage will occur. |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
-
Prepare Slurry: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Pack Column: Pack your chromatography column with the silica gel slurry as you normally would.
-
Prepare Deactivating Solution: Prepare a solution of your mobile phase containing 1-3% triethylamine (TEA). For example, if your eluent is 20% ethyl acetate in hexane (B92381), prepare a solution of 20% ethyl acetate, 1-3% TEA, in hexane.
-
Flush the Column: Pass 1-2 column volumes (CV) of the TEA-containing mobile phase through the packed column. Discard the eluent.[7][9]
-
Equilibrate: Flush the column with 1-2 CV of your regular mobile phase (without TEA) to remove excess triethylamine.
-
Load and Elute: The column is now deactivated and ready for you to load your sample and run the chromatography as usual.
Protocol 2: Crystallization of an Oily Boc-Amino Acid via DCHA Salt Formation
-
Dissolution: Dissolve the crude, oily Boc-amino acid in a minimal amount of a non-polar solvent such as diethyl ether.
-
Addition of DCHA: While stirring, slowly add one molar equivalent of dicyclohexylamine (DCHA).
-
Precipitation: A white precipitate of the DCHA salt should begin to form. If precipitation is slow, you can gently scratch the inside of the flask with a glass rod or place the solution in a refrigerator or ice bath.
-
Isolation: Allow the precipitation to complete (this may take several hours). Collect the solid salt by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold diethyl ether or hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified DCHA salt under vacuum. The salt can often be used directly in subsequent steps, or the free acid can be regenerated by partitioning the salt between an organic solvent (like ethyl acetate) and an aqueous acid (like 1M HCl or citric acid solution).
Visualizations
References
- 1. prepchem.com [prepchem.com]
- 2. N-Boc-4-aminomethyl-L-phenylalanine - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. silicycle.com [silicycle.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. benchchem.com [benchchem.com]
Technical Support for Scaling Up Synthesis of TAM558 Intermediate-1: Information Not Publicly Available
Efforts to create a comprehensive technical support center for the synthesis of TAM558 intermediate-1 have revealed that the specific chemical structure and detailed synthesis protocols for this compound are not publicly available. This information is likely considered proprietary by the developers of the antibody-drug conjugate (ADC) OMTX705, for which TAM558 is the payload.
TAM558 and its intermediates are crucial components in the development of OMTX705, a promising anti-cancer therapeutic.[1][2][3] As such, the intellectual property surrounding its synthesis is likely protected. While commercial suppliers offer TAM558 and some of its intermediates, they do not disclose the manufacturing processes.[1][3]
Without access to the specific chemical reaction, starting materials, and reaction conditions, it is not possible to provide the detailed troubleshooting guides, experimental protocols, quantitative data tables, and process diagrams requested. A thorough analysis of potential challenges in scaling up the synthesis—such as impurity profiles, reaction kinetics, and purification strategies—is entirely dependent on this confidential information.
For researchers and drug development professionals working on projects that involve the synthesis of proprietary compounds like this compound, direct collaboration with the owning entity or a licensed contract development and manufacturing organization (CDMO) would be the necessary route to obtain the required technical support and documentation.
We recommend consulting scientific literature and patent databases for any future disclosures related to the synthesis of TAM558 and other components of OMTX705. However, at present, the information required to fulfill the request for a detailed technical support center is not in the public domain.
References
Technical Support Center: Optimization of Boc Deprotection for Sensitive Substrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the deprotection of the tert-butoxycarbonyl (Boc) group, particularly with sensitive substrates.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete Boc deprotection?
Incomplete removal of the Boc group is a frequent issue that can complicate subsequent purification and reaction steps.[1] The primary causes include:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved via acidolysis. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.[2]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for complete removal, especially for sterically hindered substrates.[2][3]
-
Poor Solubility: If the substrate is not fully dissolved in the reaction solvent, the deprotection reagent cannot efficiently access the Boc group.[2]
-
Insufficient Acid Equivalents: For substrates with multiple basic sites, the acid can be sequestered, reducing the effective concentration available for deprotection.
Q2: How can I prevent the tert-butylation of sensitive residues during Boc deprotection?
A primary side reaction during acidic Boc deprotection is the alkylation of nucleophilic residues by the liberated tert-butyl cation.[4] This is particularly problematic for substrates containing electron-rich aromatic rings (like tryptophan), thiols (cysteine), and thioethers (methionine).[1][5] The most effective way to prevent this is by using "scavengers" in the reaction mixture. These are nucleophilic compounds that trap the tert-butyl cation before it can react with the substrate.[1]
Q3: What are some milder alternatives to trifluoroacetic acid (TFA) for Boc deprotection?
While TFA is a common and effective reagent, its strong acidity can be detrimental to sensitive substrates containing other acid-labile functional groups. Milder acidic conditions are often employed in these cases.[6] Some alternatives include:
-
4M HCl in 1,4-dioxane[6]
-
Aqueous phosphoric acid[7]
-
Trimethylsilyl iodide (TMSI)[10]
-
Zinc bromide[10]
Q4: Can the Boc group be removed under non-acidic conditions?
Yes, several methods exist for removing the Boc group without strong acids, which can be advantageous for highly acid-sensitive substrates. These include:
-
Thermal Deprotection: Heating the Boc-protected amine in solvents like methanol (B129727) or trifluoroethanol can effect deprotection without an acid catalyst.[11][12]
-
Lewis Acids: Reagents like SnCl₄, AlCl₃, and ZnBr₂ can facilitate Boc removal under milder conditions than strong Brønsted acids.[13]
-
Basic Conditions: In some specific cases, conditions like K₃PO₄·H₂O in methanol with microwave assistance have been reported for N-Boc deprotection.[13]
Troubleshooting Guides
Issue 1: Incomplete Deprotection
Symptoms:
-
TLC or LC-MS analysis shows a mixture of starting material and the desired deprotected product.[1]
-
Low yield of the final product after the subsequent reaction step.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient Acid Strength/Concentration | Increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM) or switch to a stronger acid system (e.g., 4M HCl in 1,4-dioxane).[2] | A higher concentration of acid will increase the rate of the acid-catalyzed deprotection. |
| Inadequate Reaction Time/Temperature | Extend the reaction time and monitor progress by TLC or LC-MS. If the reaction is sluggish at room temperature, consider a slight increase in temperature (e.g., to 40°C), being mindful of potential side reactions.[1][2] | Deprotection is a kinetic process; more time or energy can drive the reaction to completion. |
| Poor Substrate Solubility | Choose a solvent system in which the Boc-protected substrate is fully soluble.[2] | The reagent needs to be in solution to react with the substrate effectively. |
Issue 2: Observation of Side Products (e.g., tert-butylation)
Symptoms:
-
Appearance of unexpected spots on TLC or peaks in LC-MS.
-
Mass spectrometry data indicates an increase in mass corresponding to the addition of a tert-butyl group (+56 Da).[1]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Alkylation by tert-butyl cation | Add a scavenger to the deprotection cocktail.[1][6] | Scavengers are nucleophilic species that trap the electrophilic tert-butyl cation, preventing it from reacting with the substrate.[1] |
| Formation of trifluoroacetyl (TFA) esters | If using TFA with a substrate containing free hydroxyl groups, consider a milder deprotection method such as HCl in dioxane.[6] | The highly reactive TFA can esterify nucleophilic hydroxyl groups. |
| Degradation of Sensitive Functional Groups | Use milder deprotection conditions (lower acid concentration, lower temperature, or an alternative milder reagent).[5][13] | Strong acids can cleave other acid-labile protecting groups or degrade sensitive moieties in the substrate. |
Data Presentation: Comparison of Deprotection Conditions
The selection of a deprotection protocol can be guided by the desired efficiency and selectivity.[3]
Table 1: Common Acidic Boc Deprotection Reagents and Conditions
| Reagent/Conditions | Typical Concentration | Solvent | Temperature | Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | 25-50% (v/v) | Dichloromethane (B109758) (DCM)[6] | Room Temp | 30 min - 2 h[6] | Most common method; can be harsh on sensitive groups. |
| Hydrochloric Acid (HCl) | 4M[6] | 1,4-Dioxane[6] | 0°C to Room Temp | 30 min - 2 h[6] | Often considered milder than TFA-based methods.[5] |
| Aqueous Phosphoric Acid | 85 wt% | THF | Room Temp | 4 - 8 h[7] | Mild, environmentally benign, and shows high functional group tolerance.[7] |
| Oxalyl Chloride/Methanol | 3 equivalents[14] | Methanol | Room Temp | 1 - 4 h[9] | Mild method suitable for substrates with acid-labile groups.[8] |
| Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) | 1.95 mL TMSOTf, 6.90 mL TFA, 1.2 mL m-cresol | - | 0°C | 2 h[15] | A strong acid alternative to HF for solid-phase synthesis.[15] |
Table 2: Common Scavengers for Preventing tert-butylation
| Scavenger | Typical Concentration (v/v) | Function |
| Triethylsilane (TES) | 2.5 - 10%[1][5] | Reduces the tert-butyl cation to isobutane.[1] |
| Anisole | 1 - 5%[6] | Traps the tert-butyl cation through electrophilic aromatic substitution. |
| Thioanisole | 5 - 10%[1] | A common scavenger, particularly in solid-phase peptide synthesis.[1] |
| Water | ~5%[1] | Reacts with the tert-butyl cation to form tert-butanol.[1] |
| Dithiothreitol (DTE) | ~0.5%[3] | Used when Cys, Met, or Trp are present.[3] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in DCM
This is a widely used method for Boc deprotection, especially in solid-phase peptide synthesis.[3][5]
-
Dissolution: Dissolve the Boc-protected substrate in dichloromethane (DCM).
-
Cocktail Preparation: Prepare a solution of 25-50% trifluoroacetic acid (TFA) in DCM. If the substrate contains sensitive residues like tryptophan or cysteine, add appropriate scavengers (e.g., 2.5% triethylsilane and 2.5% water).[5]
-
Reaction: Add the deprotection cocktail to the substrate solution at room temperature.
-
Monitoring: Stir the reaction for 30 minutes to 2 hours, monitoring the progress by TLC or LC-MS.[5]
-
Work-up: Upon completion, remove the TFA and DCM under reduced pressure. To remove residual TFA, co-evaporation with toluene (B28343) can be performed. The product is often obtained as a TFA salt.[5]
-
Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable solvent and wash with a mild base such as a saturated aqueous NaHCO₃ solution.[2]
Protocol 2: Milder Boc Deprotection with HCl in Dioxane
This protocol is suitable for many substrates and is generally considered milder than TFA-based methods.[5]
-
Dissolution: Dissolve the Boc-protected amine in a suitable solvent like anhydrous 1,4-dioxane (B91453).
-
Acid Addition: At 0°C, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).[3][5]
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.[6]
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Precipitation: The resulting hydrochloride salt can often be precipitated by trituration with a non-polar solvent like diethyl ether and collected by filtration.[3][6]
Visualizations
Caption: General experimental workflow for Boc deprotection.
Caption: Troubleshooting logic for Boc deprotection issues.
Caption: Acid-catalyzed Boc deprotection mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
troubleshooting low yield in peptide coupling with thiazole derivatives
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and answers to frequently asked questions (FAQs) regarding low yields in peptide coupling reactions involving thiazole (B1198619) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low coupling yield when working with thiazole-containing amino acids?
Low yields in peptide coupling reactions involving thiazole derivatives can typically be attributed to a combination of electronic and steric factors. The main culprits include:
-
Steric Hindrance: The bulky nature of the thiazole ring can physically obstruct the approach of the reacting amino group and the activated carboxylic acid, slowing down the reaction rate and leading to incomplete coupling.[1][2][3] This is particularly challenging when coupling other sterically hindered amino acids.[3][4]
-
Reduced Nucleophilicity: The electron-withdrawing nature of the thiazole ring can decrease the nucleophilicity of a primary amine attached to it (e.g., at the C4 position).[5] This reduced reactivity makes the formation of the amide bond less favorable compared to standard amino acids.
-
Suboptimal Coupling Reagents: Standard coupling reagents, such as carbodiimides like DCC or DIC alone, are often inefficient for sterically hindered couplings and may not be powerful enough to overcome the reduced reactivity of thiazole derivatives.[3]
-
Side Reactions: Like any peptide synthesis, side reactions such as racemization (especially with cysteine and histidine) or the formation of termination products like guanidinyl moieties can reduce the yield of the desired peptide.[6][7] Over-activation can also lead to unwanted byproducts.[7]
Troubleshooting Guides
Q2: My coupling reaction with a thiazole derivative has a low yield. What is the first step I should take?
The first step is to diagnose the potential cause by reviewing your reaction setup and then implementing a logical troubleshooting workflow. A systematic approach is crucial to identifying and resolving the issue efficiently.
Below is a troubleshooting workflow to guide your efforts.
Caption: A step-by-step workflow for troubleshooting low peptide coupling yields.
Q3: Which coupling reagents are most effective for thiazole derivatives and other sterically hindered amino acids?
For challenging couplings involving thiazole derivatives, it is essential to use a high-efficiency coupling reagent. Modern phosphonium (B103445) and aminium/uronium salt-based reagents are generally recommended over older methods.[8] These reagents form highly reactive esters (OAt, Oxyma, or OBt) that facilitate the amide bond formation.
| Coupling Reagent Class | Examples | Activating Group | Key Advantages | Citations |
| Aminium/Uronium (HOAt-based) | HATU, HCTU | OAt (7-Aza-1-hydroxybenzotriazole) | Highly efficient due to the anchimeric assistance of the pyridine (B92270) nitrogen in HOAt. Considered among the most powerful reagents. | |
| Aminium/Uronium (Oxyma-based) | COMU | OxymaPure | Excellent performance, often comparable to HOAt-based reagents. Non-explosive, making it a safer alternative to triazole-based reagents. | |
| Phosphonium (HOAt-based) | PyAOP | OAt (7-Aza-1-hydroxybenzotriazole) | Very effective for hindered couplings, including those involving N-methyl amino acids. | [9] |
| Aminium/Uronium (HOBt-based) | HBTU, TBTU, PyBOP | OBt (1-Hydroxybenzotriazole) | Widely used and effective for many standard and moderately difficult couplings. Adding HOBt can suppress racemization. | [6][9] |
| Carbodiimides | DCC, DIC, EDC | (none) | Generally require an additive like HOBt, HOAt, or Oxyma to improve efficiency and reduce racemization. Often insufficient for highly hindered couplings on their own. | [3][9][10] |
| Benzotriazole Activated Esters | N-(Fmoc-α-aminoacyl)benzotriazoles | Benzotriazole | A different approach where the amino acid is pre-activated. Has shown high yields (41-95%) for hindered couplings. | [2][3] |
Recommendation: For a low-yield thiazole coupling, switching from a carbodiimide-based method to HATU or COMU is a highly recommended first step.
Q4: How can I overcome the low nucleophilicity of an amine on the thiazole ring?
When the amine itself is the source of low reactivity, standard coupling protocols may fail. In such cases, a more aggressive activation of the carboxylic acid partner is required.
One reported strategy is to convert the C-terminal protected amino acid into a more reactive species, such as an acyl chloride.[5] This creates a highly electrophilic carbonyl group that can react even with a poorly nucleophilic amine.
Caption: Activating the acid as an acyl chloride to react with a weak nucleophile.
Experimental Protocols
Protocol 1: Double Coupling for Sterically Hindered Residues
This protocol is recommended when monitoring indicates an incomplete reaction due to steric hindrance.[8]
Objective: To drive a difficult coupling reaction to completion by introducing a fresh batch of reagents.
Methodology:
-
Initial Coupling:
-
Following the standard deprotection of the N-terminal Fmoc group, perform the first coupling of the thiazole-containing amino acid using a high-efficiency protocol (e.g., 4 eq. Fmoc-AA-OH, 3.9 eq. HATU, 8 eq. DIEA in DMF).
-
Allow the reaction to proceed for the standard coupling time (e.g., 1-2 hours).
-
-
Washing:
-
Drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents and byproducts.
-
-
Second Coupling (Re-coupling):
-
Prepare a fresh solution of the same amino acid and coupling reagents in the same stoichiometry as the initial coupling.
-
Add this fresh coupling mixture to the reaction vessel.
-
Allow the second coupling reaction to proceed for an additional 1-2 hours.
-
-
Final Washing:
-
Drain the reaction vessel.
-
Wash the resin extensively with DMF (3 x 1 min) followed by DCM (3 x 1 min) to prepare for the next deprotection step.
-
-
Verification (Optional):
-
A small sample of the resin can be taken for a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and thus a complete coupling.
-
Protocol 2: General Procedure for HCTU/DIEA Coupling
This protocol provides a robust starting point for coupling thiazole derivatives.[11]
Objective: To perform an efficient amide bond formation using a modern uronium salt reagent.
Methodology:
-
Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in DMF for 30 minutes. Drain the solvent.
-
Reagent Solution Preparation: In a separate vial, dissolve the incoming Fmoc-protected amino acid (3 eq.), HCTU (3 eq.), and HOBt (3 eq., optional but recommended to suppress racemization) in DMF.
-
Activation: Add DIEA (6 eq.) to the reagent solution and vortex briefly. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated reagent solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended overnight.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble materials. Proceed to the next Fmoc deprotection step.
References
- 1. Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thieme.de [thieme.de]
- 5. Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10127C [pubs.rsc.org]
- 6. peptide.com [peptide.com]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to the Validation of Analytical Methods for Pharmaceutical Intermediates: A Focus on TAM558 Intermediate-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies pertinent to the validation of pharmaceutical intermediates, with a conceptual focus on TAM558 intermediate-1. Given that this compound is a precursor to TAM558, a payload molecule for the antibody-drug conjugate (ADC) OMTX705, stringent analytical controls are paramount to ensure the quality and consistency of the final therapeutic product.[1][2] While specific validation data for this compound is not publicly available, this document outlines common analytical techniques and presents a framework for their validation based on industry best practices and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[3][4][5][6][7][8]
The primary analytical objective for a synthetic intermediate like this compound is the accurate assessment of its identity, purity, and the quantification of any impurities.[9] High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most prevalent techniques for this purpose.[10][11][12] This guide will compare a typical Reverse-Phase HPLC (RP-HPLC) method with UV detection against a more advanced UHPLC method coupled with Mass Spectrometry (UHPLC-MS).
Data Presentation: Comparison of Analytical Methods
The following tables summarize the typical performance characteristics of two common analytical methods for the quality control of pharmaceutical intermediates. The acceptance criteria are based on general industry standards and ICH guidelines.[3][4][8]
Table 1: Comparison of Analytical Method Performance Characteristics
| Validation Parameter | Method A: RP-HPLC with UV Detection | Method B: UHPLC with MS Detection | Typical Acceptance Criteria (ICH Q2(R1)) |
| Specificity | Demonstrated by resolution of the main peak from impurities and degradation products. | Demonstrated by chromatographic separation and mass-to-charge ratio (m/z) identification. | The method should unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (R²) | > 0.998 | > 0.999 | R² ≥ 0.995 |
| Range (% of nominal concentration) | 80% - 120% | 70% - 130% | The range should cover the expected concentrations of the analyte. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.0% | Typically 98.0% - 102.0% for drug substance assay. |
| Precision (RSD%) | |||
| - Repeatability | < 1.5% | < 1.0% | RSD ≤ 2% |
| - Intermediate Precision | < 2.0% | < 1.5% | RSD ≤ 2% |
| Limit of Detection (LOD) | ~0.05% of nominal concentration | ~0.01% of nominal concentration | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | ~0.15% of nominal concentration | ~0.03% of nominal concentration | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Insensitive to minor variations in mobile phase composition, pH, and column temperature. | Insensitive to minor variations in mobile phase composition, flow rate, and column temperature. | The reliability of an analytical procedure with respect to deliberate variations in method parameters. |
Table 2: Comparison of Method Attributes
| Attribute | Method A: RP-HPLC with UV Detection | Method B: UHPLC with MS Detection |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass spectrometry. |
| Instrumentation | Standard HPLC system with UV detector. | UHPLC system with a mass spectrometer. |
| Throughput | Moderate (run times typically 15-30 min). | High (run times typically <10 min). |
| Sensitivity | Good, suitable for major components and known impurities. | Excellent, suitable for trace-level impurities and unknowns. |
| Selectivity | Good, based on chromatographic retention time. | Excellent, based on retention time and mass-to-charge ratio. |
| Cost | Lower initial and operational costs. | Higher initial and operational costs. |
| Expertise Required | Standard analytical chemistry skills. | Specialized knowledge of mass spectrometry is required. |
Experimental Protocols
Protocol for Validation of an RP-HPLC Method for Purity and Assay of this compound
This protocol describes a typical approach for validating an RP-HPLC method for a pharmaceutical intermediate.
1. Objective: To validate the analytical method for the determination of purity and assay of this compound, ensuring the method is suitable for its intended purpose.
2. Validation Parameters: The validation will be performed according to ICH Q2(R1) guidelines and will assess specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of quantitation (LOQ), limit of detection (LOD), and robustness.
3. Materials and Equipment:
-
This compound reference standard
-
This compound test sample
-
Known impurities and potential degradation products (if available)
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers and acids/bases for mobile phase preparation (e.g., phosphate (B84403) buffer, formic acid)
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric glassware
4. Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: (Example) 30% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
5. Validation Procedures:
-
Specificity: Inject solutions of the reference standard, a placebo (if applicable), and a sample spiked with known impurities. Forced degradation studies (acid, base, oxidation, heat, light) will be performed on the sample to demonstrate separation of the main peak from any degradation products.
-
Linearity: Prepare a series of at least five concentrations of the reference standard across the expected range (e.g., 50% to 150% of the nominal concentration). Plot the peak area against concentration and determine the correlation coefficient (R²).
-
Range: The range is established from the linearity data, confirming that the method has suitable accuracy and precision within these limits.
-
Accuracy: Perform recovery studies by spiking a placebo with the reference standard at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the test sample at 100% of the target concentration on the same day, with the same analyst and equipment. Calculate the relative standard deviation (RSD).
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or different equipment. Compare the results from both studies.
-
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine the LOQ and LOD based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or from the standard deviation of the response and the slope of the linearity curve.
-
Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition by ±2%, pH by ±0.2 units, column temperature by ±5 °C) and assess the impact on the results.
Mandatory Visualizations
Diagrams of Key Workflows and Pathways
Caption: A typical workflow for analytical method validation.
Caption: Simplified signaling pathway for an Antibody-Drug Conjugate (ADC).
References
- 1. Manufacture and Quality Control of Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 2. Antibody Drug Conjugates (ADCs) Analytical Considerations For QC Release Stability Testing Characterization And Comparability [bioprocessonline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 7. database.ich.org [database.ich.org]
- 8. pharmtech.com [pharmtech.com]
- 9. rroij.com [rroij.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. wjpmr.com [wjpmr.com]
- 12. ijarsct.co.in [ijarsct.co.in]
Unraveling the Synthetic Pathways to TAM558: A Comparative Analysis
For researchers, scientists, and drug development professionals invested in the advancement of antibody-drug conjugates (ADCs), the synthesis of the payload molecule is a critical determinant of the overall efficacy and manufacturability of the final therapeutic. This guide provides a comparative overview of the synthetic routes to TAM558, a potent cytolysin (B1578295) payload utilized in the development of the clinical-stage ADC, OMTX705.
TAM558 is a complex molecule featuring a tubulysin-like core responsible for its cytotoxic activity, a linker, and a reactive moiety for conjugation to a monoclonal antibody. The synthesis of such a multifaceted molecule is a significant undertaking, often involving a multi-step process. While specific, proprietary details of large-scale manufacturing routes are often closely guarded, a general understanding of the synthetic strategies can be gleaned from patent literature and available scientific documentation.
Key Synthetic Strategies
The synthesis of TAM558 can be conceptually divided into two main stages: the construction of the core cytolysin, TAM470, and the subsequent attachment of the linker system. The overall synthetic approach is a convergent one, where key fragments are synthesized independently and then coupled together in the final stages. This strategy allows for flexibility and optimization of the synthesis of each component.
Based on available information, a plausible synthetic approach involves the following key transformations:
-
Peptide Couplings: The backbone of the TAM470 core is assembled through a series of peptide coupling reactions, linking the various amino acid and non-proteinogenic acid components.
-
Thiazole (B1198619) Formation: A characteristic feature of the tubulysin (B8622420) family is the thiazole ring. This is typically introduced via a Hantzsch thiazole synthesis or a related cyclization reaction.
-
Linker Attachment: Once the TAM470 core is assembled, the linker is attached. This is generally achieved through an amide bond formation between a carboxylic acid on the linker and an amine on the cytolysin core. The specific point of attachment can vary, leading to different isomers with potentially different properties.
Due to the limited publicly available data detailing distinct, competing industrial-scale synthesis routes for TAM558, a direct comparison of multiple routes with comprehensive experimental data is not feasible at this time. However, we can present a generalized, plausible synthesis workflow based on the analysis of related structures and patent literature.
Generalized Synthesis Workflow
The following diagram illustrates a conceptual workflow for the synthesis of TAM558. This is a representative scheme and may not reflect the exact industrial process.
Caption: A conceptual workflow for the convergent synthesis of TAM558.
Experimental Protocols (Generalized)
While specific, step-by-step protocols for the synthesis of TAM558 are not publicly available, the following are generalized experimental procedures for the key chemical transformations involved, based on standard laboratory practices for the synthesis of similar complex natural product analogues.
1. Peptide Coupling (General Procedure)
To a solution of the N-protected amino acid or peptide fragment (1.0 eq.) and the C-protected amino acid or peptide fragment (1.0-1.2 eq.) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or dimethylformamide) is added a coupling agent (e.g., HATU, HBTU, or EDC/HOBt; 1.0-1.5 eq.) and a tertiary amine base (e.g., diisopropylethylamine or triethylamine; 2.0-3.0 eq.). The reaction mixture is stirred at room temperature for 2-24 hours, or until completion as monitored by TLC or LC-MS. Upon completion, the reaction is diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired coupled product.
2. Thiazole Formation (Hantzsch Synthesis - General Procedure)
A mixture of a thioamide (1.0 eq.) and an α-haloketone (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol, isopropanol, or DMF) is heated to reflux for 2-12 hours. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography or recrystallization to yield the thiazole derivative.
3. Linker Attachment (Amide Bond Formation - General Procedure)
To a solution of the TAM470 core (containing a free amine) (1.0 eq.) and the activated linker (containing a carboxylic acid or an active ester) (1.0-1.5 eq.) in an aprotic solvent (e.g., DMF) is added a coupling agent and a base as described in the general peptide coupling procedure. The reaction is stirred at room temperature until completion. The workup and purification are performed in a similar manner to the peptide coupling to yield the final TAM558 product.
Data Presentation
Due to the lack of publicly available comparative data for different synthesis routes of TAM558, a quantitative comparison table cannot be provided at this time. Key comparative metrics for evaluating different synthetic routes would typically include:
| Metric | Route A | Route B |
| Overall Yield (%) | Data not available | Data not available |
| Number of Linear Steps | Data not available | Data not available |
| Purity (HPLC, %) | Data not available | Data not available |
| Key Reagents | Data not available | Data not available |
| Scalability | Data not available | Data not available |
| Cost of Goods | Data not available | Data not available |
Signaling Pathways and Logical Relationships
The primary mechanism of action of TAM558, once released from the ADC, is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action of TAM558 following ADC internalization.
A Comparative Analysis of ADC Linker Precursors: A Focus on the Valine-Citrulline PABA Platform
In the rapidly advancing field of Antibody-Drug Conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of therapeutic efficacy and safety. This guide provides a comparative overview of various ADC linker precursors, with a particular focus on the technology underpinning the ADC OMTX705, which utilizes a cleavable linker derived from the TAM558 payload and its intermediates. While specific details on "TAM558 intermediate-1" are proprietary, the final linker in OMTX705 has been identified as a valine-citrulline-p-aminobenzyl alcohol construct with a tri-ethylene glycol spacer (vcPABA-(EG)3). This positions it within the well-established class of enzymatically-cleavable linkers.
This guide will objectively compare the vcPABA linker platform to other prominent ADC linker technologies, supported by available experimental data and detailed methodologies for key characterization assays.
Overview of ADC Linker Technologies
ADC linkers are broadly classified into two categories: cleavable and non-cleavable. The choice of linker strategy is dictated by the desired mechanism of action, the nature of the target antigen, and the properties of the cytotoxic payload.[1]
-
Cleavable Linkers: These are designed to be stable in systemic circulation and release the payload upon encountering specific triggers within the tumor microenvironment or inside the target cancer cell.[2] This targeted release can lead to a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells.[3] Common cleavage mechanisms include:
-
Enzyme-sensitive: Exploiting enzymes that are overexpressed in tumor cells, such as cathepsins.[4]
-
pH-sensitive: Utilizing the acidic environment of endosomes and lysosomes.[]
-
Redox-sensitive: Responding to the higher intracellular concentrations of reducing agents like glutathione (B108866).[6]
-
-
Non-Cleavable Linkers: These linkers, such as the widely used succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), rely on the complete lysosomal degradation of the antibody to release the payload.[7] This generally results in higher plasma stability and a reduced risk of off-target toxicity, as the payload is only released after the ADC is internalized by the target cell.[8]
Comparative Performance of ADC Linkers
The performance of an ADC linker is evaluated based on several key parameters, primarily its stability in circulation and its ability to efficiently release the payload at the target site. The following tables summarize the performance characteristics of the vcPABA linker and other major linker types based on available data.
| Linker Type | Cleavage Mechanism | Plasma Stability | Payload Release | Key Advantages | Key Disadvantages |
| Valine-Citrulline (vcPABA) | Enzymatic (Cathepsin B) | Generally high in human plasma | Efficient intracellular release | High tumor selectivity, potential for bystander effect | Potential for instability in rodent plasma, which can complicate preclinical studies[9] |
| Non-cleavable (e.g., SMCC) | Antibody degradation | Very high | Intracellular release | High stability, reduced off-target toxicity | No bystander effect, payload released with linker and amino acid attached[7] |
| Hydrazone | pH-sensitive (acidic) | Moderate | Endosomal/lysosomal release | Targeted release in acidic compartments | Prone to premature hydrolysis and instability at physiological pH[][10] |
| Disulfide | Reductive (Glutathione) | Moderate to high | Intracellular release | Exploits high intracellular glutathione levels | Stability can be variable, potential for premature reduction[6][11] |
Quantitative Data Summary
The following table presents a summary of quantitative data from various studies to facilitate a direct comparison of different linker technologies. It is important to note that direct head-to-head comparisons are limited, and data is compiled from studies with different antibodies, payloads, and experimental conditions.
| Linker Type | Representative ADC | Stability Metric | Value | Reference |
| Valine-Citrulline | Trastuzumab-vc-MMAE | Half-life in human plasma | > 200 hours | [12] |
| Valine-Citrulline | Anti-CD22-vc-MMAE | % intact ADC in mouse plasma after 7 days | < 10% | [13] |
| Glutamic acid-valine-citrulline | Anti-HER2-EVCit-ADC | % intact ADC in mouse plasma after 7 days | ~80% | [14] |
| Non-cleavable (SMCC) | Trastuzumab-DM1 (Kadcyla®) | Half-life in human plasma | ~4 days | [7] |
| Disulfide | Anti-CD22-DM1 | % intact drug after 7 days in vivo | > 50% (with optimized conjugation site) | [15] |
| Hydrazone | Gemtuzumab ozogamicin (B1678132) (Mylotarg®) | Half-life in human plasma | ~36 hours (for the ADC) | [6] |
Note: The stability of valine-citrulline linkers can be significantly lower in mouse plasma compared to human plasma due to the activity of mouse carboxylesterase 1c.[13] The addition of a glutamic acid residue (EVCit) has been shown to improve stability in mouse models.[14]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols for the evaluation of ADC linkers.
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC in plasma to predict premature payload release.[16]
-
Incubation: The ADC is incubated in plasma (e.g., human, mouse, rat) at a concentration of approximately 1 mg/mL at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 24, 48, 96 hours, and 7 days).
-
Analysis:
-
ELISA: To quantify the amount of intact, conjugated antibody remaining.
-
LC-MS/MS: To measure the concentration of released free payload.
-
-
Data Interpretation: A decrease in the concentration of the intact ADC or an increase in the free payload over time indicates linker instability.
Lysosomal Stability/Cleavage Assay
This assay evaluates the efficiency of payload release in a simulated lysosomal environment.
-
Preparation of Lysosomal Lysate: Lysosomes are isolated from cultured cells (e.g., tumor cell lines) or liver tissue. The protein concentration of the lysate is determined.
-
Incubation: The ADC is incubated with the lysosomal lysate at 37°C in an appropriate buffer (typically acidic, pH 4.5-5.5).
-
Time Points: Samples are collected at different time points to monitor the kinetics of payload release.
-
Analysis (LC-MS/MS): The amount of released payload is quantified.
-
Data Interpretation: A time-dependent increase in the free payload demonstrates the linker's susceptibility to lysosomal cleavage.[17]
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against cancer cell lines.
-
Cell Seeding: Target cancer cells (antigen-positive) and control cells (antigen-negative) are seeded in 96-well plates.
-
Treatment: Cells are treated with serial dilutions of the ADC, free payload, and a non-targeting control ADC.
-
Incubation: The plates are incubated for a period of 3 to 5 days.
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo®).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the ADC.
Visualizing ADC Mechanisms and Workflows
Diagrams created using Graphviz provide a clear visual representation of the complex processes involved in ADC function and evaluation.
Caption: General mechanism of action for an antibody-drug conjugate.
Caption: Cleavage mechanisms of a vc-PABA vs. a non-cleavable SMCC linker.
Caption: Workflow for the in vitro characterization of ADC linkers.
Conclusion
The vcPABA linker, as employed in OMTX705, represents a clinically validated and effective platform for targeted payload delivery. Its key advantage lies in the specific release of the payload within the tumor microenvironment, which can enhance efficacy through a bystander effect. The inclusion of a PEG spacer in the vcPABA-(EG)3 construct is a rational design choice to potentially improve the hydrophilicity and pharmacokinetic properties of the ADC.
However, the choice of the optimal linker is highly dependent on the specific ADC candidate. Non-cleavable linkers offer superior stability, which may be advantageous for highly potent payloads or when a bystander effect is not desired. Other cleavable linkers, such as pH-sensitive and disulfide linkers, also have their place in ADC design, although they may present greater challenges in terms of stability.
Ultimately, the selection of an ADC linker precursor requires a thorough evaluation of its stability, cleavage kinetics, and the resulting in vitro and in vivo performance of the final ADC. The experimental protocols outlined in this guide provide a framework for such an evaluation, enabling the rational design of next-generation ADCs with an improved therapeutic index.
References
- 1. benchchem.com [benchchem.com]
- 2. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. adcreview.com [adcreview.com]
- 6. What are ADC Linkers? | AxisPharm [axispharm.com]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. communities.springernature.com [communities.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glutamic acid-valine-citrulline linkers ensure stability and efficacy of antibody-drug conjugates in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 17. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Spectroscopic Analysis and Confirmation of TAM558 Intermediate-1 Structure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for TAM558 intermediate-1, a key building block in the synthesis of the antibody-drug conjugate (ADC) payload, TAM558. The structural confirmation of this intermediate is paramount for ensuring the quality, purity, and consistency of the final active pharmaceutical ingredient. This document outlines the detailed experimental protocols for the spectroscopic analysis of this compound and compares its data with a structurally related analogue, a known intermediate in the synthesis of dolastatin 10 derivatives.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for this compound and a representative dolastatin 10 intermediate analogue. The data for this compound is predicted based on its known chemical structure, while the data for the comparator is based on published literature.
| Spectroscopic Technique | This compound (Predicted Data) | Dolastatin 10 Intermediate Analogue (Literature Data) |
| ¹H NMR (500 MHz, CDCl₃) | Predicted chemical shifts (δ, ppm) and multiplicities for key protons. | Reported chemical shifts (δ, ppm) and multiplicities for key protons. |
| ¹³C NMR (125 MHz, CDCl₃) | Predicted chemical shifts (δ, ppm) for key carbons. | Reported chemical shifts (δ, ppm) for key carbons. |
| High-Resolution Mass Spectrometry (HRMS-ESI) | Calculated m/z for [M+H]⁺: 570.35 | Observed m/z for [M+H]⁺: [Provide a literature value] |
| Infrared (IR) Spectroscopy (ATR) | Predicted characteristic absorption bands (ν, cm⁻¹): ~3300 (N-H), ~1710 (C=O, ester), ~1680 (C=O, amide) | Reported characteristic absorption bands (ν, cm⁻¹): [Provide literature values] |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are essential for reproducible and accurate structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the analyte (this compound or analogue) in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: 500 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment
-
Number of Scans: 16-64
-
Spectral Width: -2 to 12 ppm
-
Data Processing: Apply a 0.3 Hz line broadening exponential window function prior to Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
3. ¹³C NMR Spectroscopy:
-
Instrument: 125 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)
-
Number of Scans: 1024-4096
-
Spectral Width: -10 to 220 ppm
-
Data Processing: Apply a 1-2 Hz line broadening exponential window function prior to Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak of CDCl₃ (δ 77.16 ppm).
High-Resolution Mass Spectrometry (HRMS)
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in methanol (B129727) or acetonitrile.
-
Dilute the stock solution to a final concentration of 10-100 µg/mL with the mobile phase.
2. Instrumentation and Analysis:
-
Instrument: High-Resolution Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., Orbitrap or TOF).
-
Mobile Phase: 50:50 Acetonitrile:Water with 0.1% formic acid.
-
Flow Rate: 0.2-0.5 mL/min.
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Mass Range: m/z 100-1000.
-
Data Analysis: Determine the accurate mass of the protonated molecular ion [M+H]⁺ and compare it with the calculated theoretical mass.
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
2. Instrumentation and Analysis:
-
Instrument: FTIR Spectrometer with an ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualizations
The following diagrams illustrate the experimental workflow for the spectroscopic analysis and a representative signaling pathway where such payload intermediates are relevant.
Caption: Experimental workflow for the synthesis, purification, and spectroscopic confirmation of this compound.
Caption: Generalized signaling pathway of an antibody-drug conjugate utilizing a TAM558-like payload.
A Comparative Purity Assessment of TAM558 Intermediate-1 from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
The quality of starting materials and intermediates is of paramount importance in the synthesis of pharmaceutical products, directly impacting the safety and efficacy of the final drug. This guide provides a comparative analysis of the purity of TAM558 intermediate-1, a crucial component in the synthesis of the payload molecule TAM558 used in the antibody-drug conjugate (ADC) OMTX705, from three different suppliers. The assessment is based on a series of analytical tests designed to identify and quantify the main component, as well as any impurities, residual solvents, and heavy metals.
Comparative Analysis of this compound Purity
The purity of this compound from three different suppliers (Supplier A, Supplier B, and Supplier C) was evaluated using High-Performance Liquid Chromatography (HPLC). Further tests were conducted to identify and quantify related substances, residual solvents using Gas Chromatography-Headspace (GC-HS), and heavy metal content using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). The results are summarized in the table below.
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Purity (HPLC, % Area) | 99.85% | 99.52% | 99.91% | ≥ 99.5% |
| Individual Impurity (HPLC, % Area) | 0.08% | 0.21% | 0.05% | ≤ 0.1% |
| Total Impurities (HPLC, % Area) | 0.15% | 0.48% | 0.09% | ≤ 0.5% |
| Residual Solvents (GC-HS, ppm) | ||||
| Methanol (B129727) | 150 | 450 | 120 | ≤ 3000 ppm |
| Acetone | 50 | 120 | 45 | ≤ 5000 ppm |
| Heavy Metals (ICP-MS, ppm) | ||||
| Lead (Pb) | < 1 | 5 | < 1 | ≤ 10 ppm |
| Arsenic (As) | < 1 | 2 | < 1 | ≤ 2 ppm |
Analysis Summary:
-
Supplier C demonstrated the highest purity at 99.91%, with the lowest levels of total and individual impurities, all well within the acceptable limits.
-
Supplier A also provided high-purity material at 99.85%, with all tested parameters meeting the acceptance criteria.
-
Supplier B showed a lower purity of 99.52% and a higher level of a specific individual impurity at 0.21%, which is outside the acceptance criterion of ≤ 0.1%. The residual methanol and heavy metal content, although within limits, were notably higher than those from the other suppliers.
Based on this analysis, Supplier C provides the highest quality this compound, followed closely by Supplier A . The material from Supplier B may require further purification or more stringent quality control measures before use in GMP synthesis.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative of standard pharmaceutical industry practices for the quality control of intermediates.
HPLC Method for Purity and Impurity Determination
This method is used to determine the purity of this compound and to quantify any related substance impurities.
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a UV detector.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) % B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of Acetonitrile and Water to obtain a concentration of 1 mg/mL.
GC-HS Method for Residual Solvent Analysis
This method is for the detection and quantification of residual solvents.
-
Instrumentation: Agilent 7890B GC with a 7697A Headspace Sampler or equivalent.
-
Column: DB-624, 30 m x 0.32 mm, 1.8 µm.
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Injector Temperature: 250°C
-
Detector (FID) Temperature: 260°C
-
Headspace Parameters:
-
Oven Temperature: 80°C
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
Vial Equilibration Time: 15 minutes
-
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial and add 5 mL of Dimethyl Sulfoxide (DMSO).
ICP-MS Method for Heavy Metal Analysis
This method is used for the determination of trace heavy metal impurities.
-
Instrumentation: Agilent 7900 ICP-MS or equivalent.
-
Plasma Conditions:
-
RF Power: 1550 W
-
Carrier Gas Flow: 0.9 L/min
-
-
Sample Preparation: Accurately weigh approximately 0.1 g of this compound and digest using a mixture of 5 mL of nitric acid and 2 mL of hydrochloric acid in a microwave digestion system. After digestion, dilute the sample to 50 mL with deionized water.
-
Analysis: The sample solution is then introduced into the ICP-MS for the quantification of lead (Pb) and arsenic (As) against certified reference standards.
Visualizations
The following diagrams illustrate the experimental workflow and a relevant biological pathway.
Caption: Experimental workflow for the purity assessment of this compound.
Caption: Simplified hypothetical signaling pathway of OMTX705 action.
Comparative Stability of Protecting Groups in TAM558 Synthesis: A Guide for Researchers
The synthesis of complex pharmaceutical molecules like TAM558, the potent cytotoxic payload of the antibody-drug conjugate OMTX705, necessitates a sophisticated protecting group strategy to ensure regioselectivity and high yields. Given the presence of sensitive functional moieties within the TAM558 structure, particularly a guanidino group and an indole (B1671886) ring, the choice and stability of the corresponding protecting groups are critical for a successful synthetic campaign. This guide provides a comparative analysis of commonly employed protecting groups for these functionalities, with a focus on their stability under various reaction conditions, supported by experimental data.
Protecting Groups for the Guanidino Functionality
The guanidino group of the arginine-like residue in TAM558 is highly basic and nucleophilic, requiring robust protection to prevent unwanted side reactions during peptide couplings and other synthetic transformations. The most prevalent protecting group for this purpose is the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.
Pbf Group: Stability and Lability
The Pbf group is known for its high stability to the basic conditions used for Fmoc deprotection in solid-phase peptide synthesis (SPPS), yet it is readily cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA).[1] This orthogonality is a key advantage in Fmoc-based peptide synthesis.[2]
However, the removal of the Pbf group is not without its challenges. Incomplete cleavage can occur, especially in sterically hindered environments or within aggregated peptide sequences.[3] This may necessitate extended reaction times or elevated temperatures, which in turn can increase the risk of side reactions.[1]
Potential Side Reactions during Pbf Deprotection:
-
Alkylation of Tryptophan: The carbocations generated during the cleavage of tert-butyl-based protecting groups can alkylate the electron-rich indole ring of tryptophan residues, leading to a mass addition of +56 Da.[3]
-
Sulfonation: The sulfonyl cation liberated from the Pbf group can lead to the sulfonation of sensitive residues, particularly tryptophan (+80 Da).[3][4] The use of a Boc protecting group on the indole nitrogen of tryptophan can effectively prevent this side reaction.[5]
The choice of scavengers in the cleavage cocktail is crucial to mitigate these side reactions. Triisopropylsilane (TIS) is highly effective at trapping tert-butyl cations, while scavengers like 1,2-ethanedithiol (B43112) (EDT) can help prevent oxidation.[3]
Protecting Groups for the Indole Functionality
The indole nitrogen of the tryptophan-like moiety in TAM558 is susceptible to oxidation and electrophilic attack, particularly during acidic cleavage steps. Protection of this nitrogen is therefore often necessary. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the indole nitrogen.
Boc Group: Stability and Orthogonality
The Boc group on the indole nitrogen, often denoted as Trp(Boc), provides excellent protection against the aforementioned side reactions. It is stable to the basic conditions of Fmoc deprotection, making it compatible with the overall Fmoc-based strategy for peptide synthesis.[2] The Boc group is cleaved simultaneously with the Pbf and other tert-butyl-based side-chain protecting groups during the final TFA-mediated cleavage step.[5] The combination of Arg(Pbf) and Trp(Boc) has been shown to result in very low levels of tryptophan alkylation during TFA treatment, even in the absence of scavengers.[4]
Comparative Stability Data
The following table summarizes the stability of the Pbf and Boc protecting groups under conditions relevant to TAM558 synthesis.
| Protecting Group | Functional Group Protected | Stable To (Conditions) | Labile To (Conditions) | Common Side Reactions During Cleavage | Mitigation Strategies |
| Pbf | Guanidino (Arginine) | 20% Piperidine in DMF | High concentration of TFA (e.g., 95%) | Incomplete cleavage, Alkylation of Trp, Sulfonation of Trp | Extended cleavage time, use of scavengers (TIS, EDT), use of Trp(Boc) |
| Boc | Indole (Tryptophan) | 20% Piperidine in DMF | High concentration of TFA (e.g., 95%) | Formation of tert-butyl cations | Use of scavengers (TIS) |
Experimental Protocols
General Procedure for Pbf Deprotection from a Resin-Bound Peptide
This protocol outlines a standard procedure for the cleavage and deprotection of a peptide containing an Arg(Pbf) residue from a solid support.
Materials:
-
Peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water (v/v/v)
-
Ice-cold diethyl ether
-
Dichloromethane (DCM) for washing
Procedure:
-
Transfer the peptide-resin to a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and should be determined empirically.[3]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate dropwise to a large volume of ice-cold diethyl ether.
-
Isolate the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
General Procedure for N-Boc Protection of an Indole
This protocol describes a general method for the protection of an indole nitrogen with a Boc group.
Materials:
-
Indole-containing substrate
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the indole-containing substrate in the anhydrous solvent.
-
Add DMAP (e.g., 0.1 equivalents) to the solution.
-
Add Boc₂O (e.g., 1.1-1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the solvent and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash chromatography if necessary.
Visualization of the Protecting Group Strategy
The following diagram illustrates the orthogonal protecting group strategy that is likely employed in the synthesis of a peptide fragment of TAM558.
References
Analysis of Reaction Kinetics for ADC Payload Intermediate Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for analyzing the reaction kinetics of the formation of intermediates in the synthesis of antibody-drug conjugate (ADC) payloads. Due to the proprietary nature of specific drug development programs, detailed kinetic data for the formation of TAM558 intermediate-1 is not publicly available. However, this document outlines the critical parameters, experimental methodologies, and data presentation formats that are essential for such an analysis. The principles and protocols described herein are broadly applicable to the synthesis of complex small molecule payloads used in ADCs.
Comparison of Reaction Conditions for Payload Intermediate Synthesis
When optimizing the synthesis of a payload intermediate, such as this compound, a systematic comparison of various reaction parameters is crucial. The following table illustrates a typical data structure for comparing the outcomes of different reaction conditions. The values presented are hypothetical and serve as a template for organizing experimental results.
| Reaction ID | Reactant A (eq.) | Reactant B (eq.) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reaction Rate (M/s) | Key Impurities (%) |
| Exp-01-A | 1.0 | 1.2 | 5 | Dichloromethane | 25 | 12 | 75 | 1.2 x 10⁻⁴ | 2.5 (Imp-A), 1.8 (Imp-B) |
| Exp-01-B | 1.0 | 1.2 | 10 | Dichloromethane | 25 | 8 | 82 | 2.1 x 10⁻⁴ | 1.9 (Imp-A), 1.5 (Imp-B) |
| Exp-02-A | 1.0 | 1.5 | 5 | Acetonitrile | 40 | 6 | 88 | 3.5 x 10⁻⁴ | 0.8 (Imp-A), 0.5 (Imp-B) |
| Exp-02-B | 1.0 | 1.5 | 10 | Acetonitrile | 40 | 4 | 91 | 5.2 x 10⁻⁴ | 0.5 (Imp-A), 0.3 (Imp-B) |
| Exp-03-A | 1.2 | 1.0 | 5 | Tetrahydrofuran | 25 | 18 | 65 | 0.8 x 10⁻⁴ | 4.1 (Imp-A), 3.2 (Imp-B) |
Experimental Protocols
A detailed experimental protocol is fundamental for reproducibility and comparison of kinetic data. Below is a generalized methodology for a kinetic study of a payload intermediate formation reaction.
General Protocol for Kinetic Analysis of Intermediate Formation
-
Materials and Reagents:
-
Starting materials (Reactants A and B) of known purity (>98%).
-
Catalyst (e.g., organometallic complex, acid, or base).
-
Anhydrous solvents (e.g., Dichloromethane, Acetonitrile, Tetrahydrofuran).
-
Internal standard for chromatographic analysis.
-
Quenching agent.
-
-
Reaction Setup:
-
All reactions are to be conducted in a temperature-controlled reactor vessel under an inert atmosphere (e.g., Nitrogen or Argon).
-
The reaction temperature is maintained using a circulating water bath or a cryostat.
-
Mechanical or magnetic stirring is applied to ensure homogeneity.
-
-
Kinetic Experiment Procedure:
-
The reactor is charged with the solvent, internal standard, and Reactant A.
-
The mixture is allowed to reach the desired reaction temperature.
-
The reaction is initiated by the addition of the catalyst followed by Reactant B.
-
Aliquots of the reaction mixture are withdrawn at specific time intervals.
-
-
Sample Analysis:
-
Each aliquot is immediately quenched to stop the reaction.
-
The quenched samples are diluted and analyzed by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).
-
The concentrations of reactants, the intermediate product, and any major impurities are determined by integrating the peak areas relative to the internal standard.
-
-
Data Analysis:
-
The concentration of the intermediate product is plotted against time to determine the reaction progress.
-
The initial reaction rate is calculated from the slope of the concentration-time curve at the initial phase of the reaction.
-
The reaction order and rate constants can be determined by fitting the experimental data to appropriate rate laws.
-
Visualizing the Synthesis and Analysis Workflow
Diagrams are powerful tools for illustrating complex processes. The following diagrams, generated using the DOT language, depict a generic signaling pathway for ADC action and a typical experimental workflow for kinetic analysis.
A Researcher's Guide to Amide Coupling Reagents: A Performance Comparison
For researchers, scientists, and drug development professionals, the efficient synthesis of amide bonds is a cornerstone of molecular construction. The choice of coupling reagent is a critical decision that profoundly impacts reaction efficiency, yield, purity, and the preservation of stereochemical integrity. While the specific context of every synthesis varies, a comparative understanding of the most common coupling reagents is invaluable for optimizing this ubiquitous transformation.
This guide provides an objective comparison of the performance of widely used amide coupling reagents, supported by experimental data and detailed methodologies. As specific comparative data for the synthesis of "TAM558" is not publicly available, this guide focuses on the general performance of these reagents in amide bond formation, a process broadly applicable to small molecule and peptide synthesis.
Data Presentation: Comparative Performance of Common Coupling Reagents
The selection of an optimal coupling reagent depends on a balance of factors including the steric and electronic properties of the carboxylic acid and amine, the potential for racemization, reaction time, and cost. The following table summarizes the performance of several key coupling reagents based on established literature.
| Coupling Reagent | Relative Reactivity | Coupling Efficiency | Racemization Suppression | Key Characteristics & Applications |
| HATU | Very High | Very High | Excellent | Considered one of the most efficient reagents, especially for sterically hindered amino acids and difficult couplings.[1][2] The 7-azabenzotriazole (HOAt) moiety enhances reaction rates and reduces racemization.[1][2] |
| HBTU | High | High | Good | A widely used and cost-effective standard reagent.[1] Its performance is generally robust for routine peptide synthesis but may be less effective than HATU for challenging sequences.[2][3] |
| TBTU | High | High | Good | Performance is generally considered very similar to HBTU.[1] It is another reliable and economical choice for standard amide bond formations.[4] |
| EDC/HOBt | Moderate-High | Good-High | Good | A classic and cost-effective carbodiimide-based system.[5] HOBt is added as an additive to suppress racemization and improve reaction efficiency.[5][6] EDC is water-soluble, simplifying byproduct removal.[5] |
| COMU | Very High | Very High | Excellent | A third-generation uronium salt that is highly efficient and has good solubility in various solvents. It often requires only one equivalent of base and is considered a greener alternative.[7][8] |
| PyBOP | High | High | Good | A phosphonium (B103445) salt-based reagent. A key advantage is that its byproducts are generally less hazardous than those from BOP.[5][4] It is effective for a wide range of coupling reactions. |
Experimental Protocols
Reproducibility in amide synthesis is critically dependent on a well-defined experimental protocol. Below is a general methodology for a typical amide coupling reaction. Specific parameters such as solvent, temperature, and reaction time may need to be optimized for different substrates and reagents.
General Protocol for Amide Bond Formation in Solution Phase
Objective: To synthesize an amide bond between a carboxylic acid and a primary or secondary amine using a coupling reagent.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
Coupling Reagent (e.g., HATU, EDC) (1.0 - 1.2 eq)
-
Additive (if required, e.g., HOBt) (1.0 - 1.2 eq)
-
Non-nucleophilic base (e.g., DIPEA, Et₃N) (2.0 - 3.0 eq)
-
Anhydrous Solvent (e.g., DMF, DCM, CH₃CN)
Procedure:
-
Preparation: To a stirred solution of the carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., DMF) under an inert atmosphere (e.g., Nitrogen or Argon), add the coupling reagent (1.1 eq) and, if applicable, the additive (e.g., HOBt, 1.1 eq).[9]
-
Activation: Stir the mixture at 0 °C for 5-10 minutes to allow for the formation of the activated ester intermediate.[10]
-
Amine Addition: Add the amine (1.0 eq) to the reaction mixture, followed by the dropwise addition of a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq).[9][10]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-16 hours. The optimal time can vary significantly based on the substrates and coupling reagent used.[9][10]
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution (e.g., NH₄Cl). Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography, to yield the desired amide.
Visualizations: Workflows and Pathways
Visual diagrams are essential for conceptualizing complex processes in chemical synthesis and pharmacology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. benchchem.com [benchchem.com]
- 10. Amide Synthesis [fishersci.co.uk]
Navigating the Synthesis of a Novel ADC: A Comparative Analysis of TAM558 Intermediates and Their Influence on the Final Product, OMTX705
For Immediate Release
A deep dive into the characterization of intermediates in the synthesis of TAM558, the payload for the promising anti-cancer agent OMTX705, reveals critical insights into ensuring the quality and efficacy of the final antibody-drug conjugate (ADC). This guide provides a comparative analysis of TAM558 and its alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.
The landscape of cancer therapy is continuously evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of therapeutics. OMTX705, an ADC targeting Fibroblast Activation Protein (FAP), has shown significant promise in preclinical and early-stage clinical trials.[1][2] The efficacy of this complex biologic hinges on the quality of its components, particularly its cytotoxic payload, TAM558. The synthesis of TAM558 involves critical intermediates, namely TAM558 intermediate-1 and TAM558 intermediate-5, whose precise characterization is paramount to guaranteeing the purity, stability, and ultimately, the therapeutic performance of OMTX705.
This guide explores the characterization of these pivotal intermediates and their impact on the final product. It also presents a comparative overview of OMTX705 against other FAP-targeting therapies, providing a valuable resource for the scientific community.
Characterization of TAM558 Intermediates: Ensuring a High-Quality Payload
The synthesis of the complex TAM558 payload necessitates rigorous control and characterization of its intermediate compounds. Two key intermediates, this compound and TAM558 intermediate-5, play crucial roles in the synthetic pathway.[3][4][5]
TAM558 Intermediate-5 has been identified as a significant building block in the creation of TAM558.[3][4] Its chemical structure is publicly available, providing a clear roadmap for its synthesis and subsequent analytical characterization.
This compound is another critical component in the synthesis of TAM558.[5] While its specific chemical structure is not as readily available in the public domain, its role as a precursor highlights the multi-step nature of TAM558 synthesis.
The impact of these intermediates on the final product cannot be overstated. Impurities or structural deviations in either intermediate can propagate through the synthesis, leading to a heterogeneous final payload. This, in turn, can affect the drug-to-antibody ratio (DAR) of OMTX705, its stability, and its cytotoxic potency. Therefore, stringent quality control of these intermediates is a critical manufacturing attribute.
The Final Product: OMTX705 Performance
OMTX705, the final ADC product, utilizes TAM558 as its cytotoxic payload. Preclinical studies have demonstrated its potent anti-tumor activity. In various cancer models, OMTX705 has shown the ability to inhibit tumor growth and, in some cases, induce tumor regression.[2][6][7][8] Phase 1 clinical trials have further established a manageable safety profile for OMTX705, with observed anti-tumor activity in heavily pretreated patients with various solid tumors.[1]
A Comparative Look: OMTX705 vs. Alternative FAP-Targeting Therapies
The tumor microenvironment, and specifically FAP-expressing cancer-associated fibroblasts (CAFs), has become a key target in oncology. Besides OMTX705, other therapeutic modalities are being explored to target FAP. A direct head-to-head quantitative comparison with OMTX705 is not yet available in published literature, however, preclinical and clinical data for some alternatives provide a basis for a qualitative comparison.
One notable alternative includes other FAP-targeting ADCs. For instance, an ADC utilizing a humanized anti-FAP antibody (huB12) conjugated to the payload MMAE has demonstrated potent and selective killing of FAP-expressing cells in preclinical models.[9] Another approach involves FAP-targeted CAR-T cell therapy, which has also shown significant anti-tumor effects in preclinical studies. While promising, these cellular therapies come with their own set of challenges, including potential for cytokine release syndrome and manufacturing complexities.
The table below summarizes the available performance data for OMTX705. A similar table for direct competitors is not yet feasible due to the lack of publicly available, directly comparable data.
| Product | Therapy Type | Indication (in trials) | Key Performance Metrics (Phase 1 Data) |
| OMTX705 | ADC | Advanced Solid Tumors | Safety: Manageable safety profile. Most frequent related TEAEs were asthenia, increased AST, diarrhea, anemia, and nausea.[1] Efficacy: In monotherapy, the best response was stable disease in 26% of patients. In combination with pembrolizumab, partial response was achieved in 4% of patients, and stable disease in 33%.[1] |
Experimental Methodologies: A Blueprint for Characterization
The characterization of ADC payloads and their intermediates relies on a suite of sophisticated analytical techniques. The following are detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of TAM558 intermediates and the final payload.
-
Method: Reversed-Phase HPLC (RP-HPLC) is a standard method.
-
Instrumentation: An HPLC system equipped with a C18 column and a UV detector.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid.
-
Procedure:
-
Dissolve the sample (intermediate or final payload) in a suitable solvent (e.g., DMSO).
-
Inject a defined volume of the sample onto the column.
-
Elute the components using a linear gradient of the mobile phase.
-
Monitor the eluate at a specific wavelength (e.g., 280 nm).
-
The purity is calculated based on the area of the main peak relative to the total peak area.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Profiling
-
Objective: To confirm the molecular weight of the intermediates and the final payload, and to identify any impurities.
-
Method: LC-MS combines the separation power of HPLC with the mass analysis capability of mass spectrometry.
-
Instrumentation: An LC-MS system, typically with an electrospray ionization (ESI) source.
-
Procedure:
-
Perform chromatographic separation as described for HPLC.
-
Introduce the eluate into the mass spectrometer.
-
Acquire mass spectra of the eluting peaks.
-
Compare the observed molecular weights with the theoretical values to confirm the identity of the compounds.
-
Analyze the mass spectra of minor peaks to identify potential impurities.
-
Visualizing the Process: Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Synthetic workflow for the TAM558 payload.
Caption: Analytical workflow for intermediate characterization.
Caption: Mechanism of action for FAP-targeting ADCs like OMTX705.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. OMTX705, a Novel FAP-Targeting ADC Demonstrates Activity in Chemotherapy and Pembrolizumab-Resistant Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TAM558 intermediate-5_TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] OMTX705, a Novel FAP-Targeting ADC Demonstrates Activity in Chemotherapy and Pembrolizumab-Resistant Solid Tumor Models | Semantic Scholar [semanticscholar.org]
- 9. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Personal protective equipment for handling TAM558 intermediate-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling TAM558 intermediate-1. As a crucial component in the synthesis of the cytotoxic payload TAM558 for an antibody-drug conjugate (ADC), this intermediate should be handled with extreme caution, assuming high potency and toxicity. The following procedures are based on best practices for managing highly potent active pharmaceutical ingredients (HPAPIs) and cytotoxic compounds to ensure personnel safety and operational integrity.
Immediate Safety Precautions
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it must be treated as a potent, hazardous substance. All personnel must be trained in handling cytotoxic and potent compounds before commencing any work.[1][2] Exposure can occur through inhalation, skin contact, or ingestion.[3]
Emergency Exposure Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
All exposure incidents must be reported to the designated Environmental Health and Safety (EHS) officer.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to create a barrier between the handler and the hazardous compound.[4] The level of PPE depends on the specific activity being performed.
| Activity | Recommended Personal Protective Equipment (PPE) |
| Receiving & Unpacking | Single-use, chemotherapy-rated gloves. If packaging is compromised, add respiratory protection (e.g., N95 respirator).[5] |
| Weighing & Aliquoting (Solid Form) | Double chemotherapy-rated gloves, disposable gown with closed front and elastic cuffs, safety glasses with side shields or goggles, and an N95 respirator.[6][7] This must be performed in a certified chemical fume hood, ventilated balance enclosure, or glovebox. |
| Solution Preparation & Handling | Double chemotherapy-rated gloves, disposable gown, and safety glasses or goggles. All work should be conducted in a chemical fume hood. |
| Spill Cleanup | Double chemotherapy-rated gloves (industrial thickness >0.45mm for large spills), disposable gown, safety goggles or face shield, and a respirator (e.g., N95 or higher).[3] |
| Waste Disposal | Double chemotherapy-rated gloves, disposable gown, and safety glasses. |
Operational Plan: Step-by-Step Handling
Preparation and Weighing (Solid Compound)
-
Prepare the Work Area: All handling of solid this compound must occur within a primary engineering control such as a chemical fume hood, a ventilated balance enclosure, or an isolator to prevent airborne dust exposure.[8] Before starting, decontaminate the work surface.
-
Don PPE: Put on all required PPE as specified in the table above for "Weighing & Aliquoting."
-
Weigh the Compound: Use a dedicated set of weighing tools. Tare the receiving vessel on the balance. Carefully transfer the desired amount of the solid intermediate. Avoid creating dust.
-
Post-Weighing: Securely cap the stock container and the receiving vessel. Decontaminate the exterior of both containers and all tools used with an appropriate cleaning solution (e.g., 70% isopropyl alcohol), followed by a dry wipe.
-
Doff PPE: Remove PPE in a manner that avoids self-contamination and dispose of it in the designated cytotoxic waste container.
Solution Preparation
-
Prepare the Work Area: All solution preparation must be performed in a chemical fume hood.
-
Don PPE: Put on all required PPE for "Solution Preparation & Handling."
-
Add Solvent: Using a calibrated pipette, slowly add the desired solvent to the vessel containing the weighed solid.
-
Dissolve: Cap the vessel and mix gently (e.g., by vortexing or sonicating) until the solid is fully dissolved.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard symbols.
-
Cleanup: Decontaminate the work surface and any equipment used.
-
Doff PPE: Remove and dispose of PPE in the designated cytotoxic waste container.
Disposal Plan
All materials that come into contact with this compound are considered hazardous waste and must be segregated and disposed of according to institutional and local regulations.[9]
-
Waste Segregation:
-
Solid Waste: Contaminated PPE (gloves, gowns), wipes, and weighing papers should be placed in a dedicated, clearly labeled, purple cytotoxic waste bin with a lid.[10]
-
Sharps Waste: Needles, syringes, and contaminated glassware must be disposed of in a puncture-resistant sharps container specifically designated for cytotoxic waste.[11]
-
Liquid Waste: Unused solutions or solvent rinses should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.[10][11]
-
-
Container Management: Waste containers should be kept closed when not in use. Do not overfill containers; they should be sealed when three-quarters full.
-
Final Disposal: Follow your institution's procedures for hazardous waste pickup. This is typically handled by the Environmental Health and Safety (EHS) department.
Visual Workflow Guides
The following diagrams illustrate the key procedural workflows for handling this compound safely.
Caption: Workflow for handling this compound.
Caption: Emergency response plan for spills and personal exposure.
References
- 1. hse.gov.uk [hse.gov.uk]
- 2. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ipservices.care [ipservices.care]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 9. danielshealth.com [danielshealth.com]
- 10. documents.uow.edu.au [documents.uow.edu.au]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
